Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
描述
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属性
IUPAC Name |
heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H55NO3/c1-3-5-7-9-12-16-20-26(21-17-13-10-8-6-4-2)31-27(30)22-18-14-11-15-19-23-28-24-25-29/h26,28-29H,3-25H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCUIPZUTXISRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H55NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate: A Novel Ionizable Lipid for Advanced Drug Delivery
Executive Summary: The landscape of modern therapeutics is increasingly shaped by the potential of nucleic acid-based drugs, such as mRNA and siRNA. The success of these therapies is critically dependent on sophisticated delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for this purpose, with ionizable lipids standing as the cornerstone of their efficacy. This guide provides a comprehensive technical overview of a specific ionizable lipid, Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. While specific literature on this exact molecule is sparse, its structural features allow for a detailed analysis based on the well-established principles of ionizable lipid chemistry and its role in drug delivery. This document will delve into its molecular structure, physicochemical properties, a proposed synthetic pathway, and its crucial function in mediating the intracellular delivery of genetic payloads.
Introduction: The Central Role of Ionizable Lipids in Nanomedicine
The advent of mRNA vaccines for COVID-19 marked a pivotal moment for lipid nanoparticle technology, showcasing its power to safely and effectively deliver genetic material into human cells.[1][2] At the heart of these delivery vehicles are ionizable lipids, a class of molecules ingeniously designed to overcome the significant barriers to intracellular drug delivery.[3][4]
An ideal ionizable lipid possesses a unique pH-responsive character. At a low pH, such as during the nanoparticle formulation process, its amine headgroup becomes protonated and positively charged.[5] This positive charge facilitates the encapsulation of negatively charged nucleic acids like mRNA.[3] Upon entering the bloodstream, where the pH is neutral (around 7.4), the lipid becomes neutral, minimizing non-specific interactions with cells and reducing potential toxicity.[2][5] Once the LNP is taken up by a target cell into an endosome, the internal environment of the endosome becomes acidic.[6][7][] This drop in pH again protonates the ionizable lipid, triggering a series of events that lead to the disruption of the endosomal membrane and the release of the therapeutic cargo into the cytoplasm, a critical step known as endosomal escape.[6][7][9]
This compound is structurally emblematic of this class of functional lipids, featuring a tertiary amine headgroup, a linker, and hydrophobic lipid tails. Understanding its molecular architecture is key to predicting its behavior and optimizing its use in therapeutic formulations.
Molecular Structure and Physicochemical Properties
The molecular identity of this compound is precisely described by its IUPAC name. A detailed breakdown of its structure reveals the functional components that dictate its role as an ionizable lipid.
Key Structural Features:
-
Ionizable Headgroup: The (2-hydroxyethyl)amino group is the pH-sensitive component. The tertiary amine has a pKa that is crucial for its function. An optimal pKa (typically between 6.0 and 7.0) ensures the lipid is positively charged in the acidic environment of the endosome but neutral at physiological pH.[5] The presence of the hydroxyl group can also influence the polarity and hydrogen-bonding capabilities of the headgroup.
-
Linker: An octanoate (octanoic acid ester) serves as the linker connecting the headgroup to the lipid tails. Ester linkages are common in biodegradable ionizable lipids, as they can be hydrolyzed by esterases within the body, facilitating the metabolism and clearance of the lipid and reducing potential long-term toxicity.[1]
-
Hydrophobic Tails: The Heptadecan-9-yl group consists of two C8 alkyl chains attached to the 9th carbon of a heptadecane backbone. These long, saturated hydrocarbon tails provide the necessary hydrophobicity for the lipid to self-assemble into a nanoparticle structure and to interact with and destabilize the lipid bilayer of the endosomal membrane.[9]
Based on its chemical structure, several key physicochemical properties can be predicted:
| Property | Value / Prediction | Significance in LNP Formulation |
| Molecular Formula | C27H55NO3 | Defines the elemental composition and exact mass. |
| Molecular Weight | 441.7 g/mol [10] | Influences molar ratio calculations during LNP formulation. |
| pKa | Estimated to be in the 6.0-7.0 range | Critical for pH-responsive charge and endosomal escape.[5] |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and chloroform.[11] | Essential for the preparation of the lipid stock solution for LNP synthesis. |
| Biodegradability | The ester linkage suggests susceptibility to enzymatic hydrolysis. | Contributes to a favorable safety profile by allowing for clearance from the body. |
Proposed Synthesis and Purification Workflow
The synthesis of this compound can be achieved through a multi-step process rooted in fundamental organic chemistry reactions. High-throughput synthesis methods are often employed in the discovery phase to create libraries of related lipids for screening.[2][12] A plausible synthetic route is outlined below.
Step-by-Step Synthesis Protocol:
-
Esterification: The synthesis would likely begin with the esterification of 8-bromooctanoic acid with heptadecan-9-ol. This reaction can be catalyzed by an acid such as sulfuric acid or by using a coupling agent like dicyclohexylcarbodiimide (DCC) to form heptadecan-9-yl 8-bromooctanoate.
-
Amination: The resulting bromo-ester is then reacted with 2-aminoethanol (ethanolamine). This nucleophilic substitution reaction, where the amine displaces the bromide, forms the final product, this compound. The reaction is typically carried out in a suitable solvent and may require heating.
-
Purification: After the reaction is complete, the crude product must be purified. This is commonly achieved using column chromatography on silica gel to separate the desired product from any unreacted starting materials or byproducts.
-
Characterization: The identity and purity of the final compound are confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Caption: Proposed two-step synthesis workflow for the target ionizable lipid.
Mechanism of Action in Lipid Nanoparticle-Mediated Drug Delivery
The function of this compound is best understood in the context of the four main components of a typical LNP formulation: the ionizable lipid, a helper phospholipid (like DOPE or DSPC), cholesterol, and a PEGylated lipid.[1][3][13]
-
LNP Formulation: During formulation via methods like microfluidic mixing, the lipids are dissolved in ethanol and rapidly mixed with an acidic aqueous buffer (e.g., pH 4) containing the nucleic acid payload.[14] At this low pH, the tertiary amine of the ionizable lipid is protonated, leading to a positive charge that electrostatically binds the negatively charged phosphate backbone of the mRNA, initiating self-assembly and encapsulation.[3][14]
-
Systemic Circulation: After formulation, the pH is neutralized. The ionizable lipid loses its positive charge, resulting in a near-neutral LNP surface. This "stealth" characteristic, often enhanced by the PEGylated lipid, reduces clearance by the immune system and prolongs circulation time.[15]
-
Cellular Uptake and Endosomal Escape: LNPs are taken up by cells, typically through endocytosis. Inside the cell, they are trafficked into endosomes. As the endosome matures, its internal pH drops to 5.0-6.0.[] This acidic environment protonates the ionizable lipid again. The now positively charged lipid is thought to interact with negatively charged lipids in the endosomal membrane, disrupting the membrane's structure.[7][9] This disruption, potentially leading to the formation of non-bilayer lipid phases, allows the LNP to fuse with the endosomal membrane or otherwise breach its integrity, releasing the mRNA cargo into the cytoplasm where it can be translated into protein by the cell's machinery.[1][6]
Caption: The pH-dependent mechanism of action for an ionizable lipid-based LNP.
Protocol for LNP Formulation and Characterization
This section provides a standardized protocol for formulating and characterizing LNPs using this compound.
Protocol 1: LNP Formulation via Microfluidic Mixing
Rationale: Microfluidic mixing is a highly reproducible and scalable method for producing LNPs with a uniform size distribution, which is a critical quality attribute.[14]
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
mRNA (e.g., encoding luciferase)
-
Ethanol (200 proof, RNase-free)
-
Citrate buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to achieve a final molar ratio of 50:10:38.5:1.5.[12] The total lipid concentration should be between 10-25 mg/mL.
-
Prepare mRNA Solution: Dissolve the mRNA in the citrate buffer (pH 4.0) to a desired concentration (e.g., 0.1 mg/mL).
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
-
Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.
-
Initiate mixing. The rapid mixing of the two streams causes a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA.
-
-
Dialysis/Purification: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH. This step neutralizes the LNP surface.
-
Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store at 4°C.
Protocol 2: Physicochemical Characterization of LNPs
Rationale: Thorough characterization is essential to ensure the quality, stability, and efficacy of the LNP formulation.[15][16] Key parameters include size, surface charge, and encapsulation efficiency.[17][18]
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS).[15]
-
Procedure: Dilute an aliquot of the LNP suspension in PBS. Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument. An ideal LNP formulation will have a size between 80-150 nm and a PDI < 0.2, indicating a monodisperse population.[15]
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Electrophoresis.
-
Procedure: Measure the zeta potential of the diluted LNP suspension in PBS (pH 7.4). The value should be close to neutral (-10 mV to +10 mV), confirming the shielding of the positive charge at physiological pH.[19]
3. Encapsulation Efficiency (EE) and mRNA Concentration:
-
Technique: RiboGreen Assay.
-
Procedure:
-
Measure the total mRNA concentration by disrupting an aliquot of LNPs with a surfactant (e.g., 0.5% Triton X-100) and then measuring fluorescence with RiboGreen reagent.
-
Measure the amount of free (unencapsulated) mRNA by performing the RiboGreen assay on an intact LNP sample.
-
Calculate the Encapsulation Efficiency (%EE) as: %EE = [(Total mRNA - Free mRNA) / Total mRNA] * 100
-
High EE (>90%) is critical for therapeutic efficacy.
-
Conclusion and Future Directions
This compound represents a structurally sound design for an ionizable lipid capable of facilitating the delivery of nucleic acid therapeutics. Its pH-responsive amine headgroup, biodegradable ester linker, and hydrophobic tails are all critical features that align with the established principles of effective LNP design. While this guide provides a robust framework based on the known science of its chemical class, further empirical studies are necessary to fully elucidate its specific pKa, optimize LNP formulations, and evaluate its in vitro and in vivo transfection efficiency and safety profile. The continued rational design and synthesis of novel ionizable lipids like this one are paramount to advancing the next generation of genetic medicines.[20][21][22]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tetrahydropyrimidine Ionizable Lipids for Efficient mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Ionizable Amino Lipids Distribution and Effects on DSPC/Cholesterol Membranes: Implications for Lipid Nanoparticle Structure - The Journal of Physical Chemistry B - Figshare [acs.figshare.com]
- 5. What are Ionizable Lipids? | BroadPharm [broadpharm.com]
- 6. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | C27H55NO3 | CID 126697476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate, 2089253-23-4 | BroadPharm [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. biomol.com [biomol.com]
- 15. barnett-technical.com [barnett-technical.com]
- 16. selectscience.net [selectscience.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of novel cholesterol-based ionizable lipids for mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A fluorinated ionizable lipid improves the mRNA delivery efficiency of lipid nanoparticles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate (CAS 2089253-23-4): A Key Ionizable Lipid for Advanced mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Ionizable Lipids in Modern Therapeutics
The advent of messenger RNA (mRNA) therapeutics has revolutionized the landscape of medicine, offering unprecedented potential for vaccines, protein replacement therapies, and gene editing. The clinical success of these therapies is inextricably linked to the development of sophisticated delivery systems, with lipid nanoparticles (LNPs) emerging as the gold standard.[1] At the heart of these LNPs are ionizable lipids, a class of synthetic molecules meticulously designed to overcome the biological barriers to effective intracellular delivery.
This technical guide provides a comprehensive overview of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate (CAS Number: 2089253-23-4), a novel ionizable lipid engineered for the formulation of high-efficacy LNPs for mRNA delivery. We will delve into its physicochemical properties, synthesis, and critical role in the mechanism of endosomal escape, and provide detailed protocols for its application in LNP formulation and characterization.
Physicochemical Properties and Molecular Structure
This compound is a cationic lipid at physiological pH that is comprised of a tertiary amine headgroup, a central ester linkage, and two long hydrophobic tails.[2] This amphipathic structure is fundamental to its function within an LNP, enabling both the encapsulation of negatively charged mRNA and interaction with cellular membranes.
| Property | Value | Source |
| CAS Number | 2089253-23-4 | [3] |
| Molecular Formula | C27H55NO3 | [3] |
| Molecular Weight | 441.73 g/mol | [3] |
| Predicted pKa | ~6.2 - 6.7 (optimal range for in vivo efficacy) | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF | [5] |
The Cornerstone of Efficacy: Mechanism of Action in mRNA Delivery
The efficacy of this compound as a component of an LNP delivery system is predicated on its pH-responsive nature. This property is crucial for overcoming one of the most significant hurdles in intracellular drug delivery: endosomal escape.
The Endosomal Escape Pathway: A pH-Gated Mechanism
The journey of an mRNA-LNP from administration to protein expression is a multi-step process, with endosomal escape being the critical juncture. The following diagram illustrates the proposed mechanism by which LNPs formulated with this compound facilitate the release of their mRNA cargo into the cytoplasm.
Caption: Proposed mechanism of LNP-mediated mRNA delivery and endosomal escape.
At the neutral pH of the bloodstream (~7.4), the tertiary amine headgroup of this compound is largely deprotonated and thus neutral. This is a critical design feature that minimizes non-specific interactions with blood components and reduces potential cytotoxicity.
Upon cellular uptake via endocytosis, the LNP is trafficked into the endosomal pathway, where the internal pH progressively decreases. As the pH within the endosome drops to approximately 6.0-6.5, the amine headgroup of the ionizable lipid becomes protonated, imparting a net positive charge to the LNP.
This charge reversal is the key to unlocking the endosomal trap. The positively charged LNP can now interact electrostatically with the negatively charged lipids present on the inner leaflet of the endosomal membrane. This interaction is thought to induce a structural rearrangement of the lipid bilayer, leading to membrane destabilization and the formation of non-bilayer lipid phases. This ultimately results in the release of the encapsulated mRNA into the cytoplasm, where it can be translated by the cellular machinery to produce the desired protein.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the careful selection of starting materials and reaction conditions to ensure high purity and yield. The following is a representative synthetic scheme based on established principles of organic chemistry and information available in the public domain, such as patent literature.[6]
Synthetic Workflow
Caption: A representative synthetic workflow for this compound.
Step-by-Step Synthesis Protocol
Step 1: Esterification to form Heptadecan-9-yl 8-bromooctanoate
-
To a solution of heptadecan-9-ol in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a non-nucleophilic base (e.g., triethylamine).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add 8-bromooctanoyl chloride to the reaction mixture with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated sodium bicarbonate solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, heptadecan-9-yl 8-bromooctanoate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Nucleophilic Substitution to form the Final Product
-
Dissolve the purified heptadecan-9-yl 8-bromooctanoate in a suitable polar aprotic solvent (e.g., dimethylformamide).
-
Add an excess of 2-aminoethanol to the solution.
-
Heat the reaction mixture to an elevated temperature (e.g., 60-80°C) and stir for several hours to overnight, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final product, this compound, by column chromatography to obtain a pure sample.
Formulation of mRNA-Laden Lipid Nanoparticles
The formulation of LNPs is a critical step that dictates the efficacy and safety of the final therapeutic product. Microfluidic mixing is a widely adopted technique that allows for the rapid and controlled self-assembly of lipids and mRNA into nanoparticles with uniform size and high encapsulation efficiency.
LNP Formulation Workflow
Caption: A typical workflow for the formulation of mRNA-LNPs using microfluidic mixing.
Detailed LNP Formulation Protocol
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
mRNA transcript
-
200 proof ethanol
-
Citrate buffer (e.g., 50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., NanoAssemblr®)
Procedure:
-
Preparation of Lipid Stock Solution:
-
Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in 200 proof ethanol.
-
Combine the lipid stock solutions in the desired molar ratio. A commonly used starting ratio is 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid).
-
-
Preparation of mRNA Solution:
-
Dilute the mRNA transcript to the desired concentration in the citrate buffer (pH 4.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid stock solution into one syringe and the mRNA solution into another.
-
Set the desired flow rates and flow rate ratio (typically 3:1 aqueous to organic phase).
-
Initiate the mixing process to allow for the rapid self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
The resulting LNP suspension will be in an ethanol/citrate buffer mixture.
-
Dialyze the LNP suspension against sterile PBS (pH 7.4) using an appropriate molecular weight cutoff dialysis cassette (e.g., 10 kDa) to remove the ethanol and exchange the buffer.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
-
Store the sterile LNP suspension at 2-8°C for short-term storage or at -80°C for long-term storage.
-
Characterization of LNP Formulations
Thorough characterization of the formulated LNPs is essential to ensure quality, consistency, and efficacy. The following are key analytical techniques used to assess the physicochemical properties of mRNA-LNPs.
| Parameter | Analytical Technique | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average hydrodynamic diameter and the size distribution of the LNPs. A PDI < 0.2 is generally considered acceptable. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | To measure the surface charge of the LNPs. The zeta potential should be near-neutral at physiological pH. |
| mRNA Encapsulation Efficiency | RiboGreen® Assay | To quantify the percentage of mRNA that is successfully encapsulated within the LNPs. |
| Particle Morphology | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | To visualize the size, shape, and internal structure of the LNPs. |
Conclusion and Future Perspectives
This compound represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its carefully designed chemical structure imparts the necessary pH-responsive properties for efficient endosomal escape, a critical step in the successful delivery of mRNA therapeutics. The ability to formulate stable and uniform LNPs with high mRNA encapsulation efficiency makes it a promising candidate for the development of next-generation vaccines and gene therapies.
As our understanding of the complex interplay between LNP composition, structure, and in vivo performance continues to grow, we can anticipate the rational design of even more sophisticated ionizable lipids with enhanced targeting capabilities, improved safety profiles, and broader therapeutic applications. The continued exploration of novel lipids like this compound will be instrumental in realizing the full potential of mRNA-based medicine.
References
- 1. Lipid nanoparticles for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate, 2089253-23-4 | BroadPharm [broadpharm.com]
- 3. This compound,High purity synthesis,Stable supply, CasNo.2089253-23-4 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]
- 4. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]
- 5. Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate CAS#: 2089251-33-0 [m.chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Biological Activity of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive framework for the characterization and evaluation of the biological activity of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. While specific biological activity data for this compound is not extensively documented in current literature, its structural features as an ionizable amino lipid suggest significant potential in drug delivery systems.[1] This document outlines a logical, multi-tiered experimental approach to systematically investigate its inherent biological effects and its utility as a formulation excipient. The protocols and methodologies described herein are grounded in established principles of drug discovery and preclinical development, providing a robust roadmap for researchers.
Introduction and Physicochemical Profile
This compound is a synthetic lipid molecule characterized by a long hydrocarbon chain, an ester linkage, and a secondary amine with a hydroxyethyl group. Its physicochemical properties, summarized in Table 1, are crucial for understanding its potential biological interactions and formulation characteristics. The presence of an ionizable amino group is particularly noteworthy, as this allows for pH-dependent charge modulation, a key feature for lipids used in nucleic acid delivery systems.[1]
| Property | Value | Source |
| Molecular Formula | C27H55NO3 | PubChem |
| Molecular Weight | 441.7 g/mol | PubChem |
| XLogP3 | 9.1 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 30 | PubChem |
| Table 1: Physicochemical Properties of this compound. |
The compound's amphipathic nature, with a large lipophilic tail and a polar headgroup, suggests a high affinity for lipid membranes. This interaction is the foundation for its potential biological activities, which could range from direct effects on cell membrane integrity and function to its role as a component of a larger drug delivery vehicle. A patent has indicated its use in the synthesis of lipid nanoparticles for delivering polynucleotides, highlighting its primary area of interest in the field.[2]
A Tiered Approach to Biological Activity Assessment
Given the limited specific data on this compound, a systematic investigation is warranted. The following experimental workflow is proposed to efficiently screen for biological activity and elucidate any mechanisms of action.
References
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate solubility data
An In-Depth Technical Guide to the Solubility of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
Abstract
This compound is a pivotal lipid synthon, increasingly recognized for its role in the development of advanced drug delivery systems, particularly lipid nanoparticles (LNPs). As an ionizable amino lipid, its physicochemical properties are paramount to the successful formulation, stability, and efficacy of LNP-based therapeutics. This technical guide provides a comprehensive analysis of the solubility profile of this compound. We delve into its qualitative solubility in various organic solvents, the underlying chemical principles governing its behavior, and detailed, field-proven protocols for experimentally determining its solubility. This document is intended for researchers, chemists, and formulation scientists engaged in the development of lipid-based nanomedicines, offering both foundational knowledge and practical methodologies.
Introduction to this compound
Chemical Identity and Core Properties
This compound is a synthetic amino lipid characterized by a long C17 alkyl tail, an octanoate linker, and a secondary amine functionalized with a hydroxyethyl group. These structural features impart an amphiphilic character that is crucial for its function in self-assembling lipid systems.
-
IUPAC Name: heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate[1]
-
CAS Number: 2089253-23-4[2]
-
Molecular Formula: C₂₇H₅₅NO₃[2]
-
Computed XLogP3: 9.1[1]
The high XLogP3 value indicates significant lipophilicity, a characteristic trait of lipids designed for integration into lipid bilayers.[1] However, the presence of the secondary amine and the terminal hydroxyl group introduces polarity, influencing its solubility in various solvents and its pH-responsive behavior, a key attribute for its use as an ionizable lipid in mRNA delivery systems.[2][3]
Significance in Lipid Nanoparticle (LNP) Drug Delivery
This molecule serves as a critical building block for creating more complex ionizable lipids used in LNPs.[2] Ionizable lipids are a cornerstone of modern LNP formulations for nucleic acid delivery.[3][4] At a low pH (during formulation), the amino group becomes protonated (cationic), facilitating the encapsulation of negatively charged payloads like mRNA or siRNA.[3] Upon entering the physiological environment (pH ~7.4), the lipid becomes neutral, reducing toxicity and promoting stability.[3]
The solubility of this lipid is not an academic detail; it is a critical process parameter. LNP manufacturing, particularly via microfluidic mixing, requires the lipids to be fully dissolved in an organic phase (typically ethanol) before being rapidly mixed with an aqueous phase containing the payload.[5] Poor solubility can lead to aggregation, inconsistent particle formation, and low encapsulation efficiency, compromising the entire therapeutic product.[6]
Solubility Profile
Qualitative Solubility Data
Based on available supplier data, this compound exhibits solubility in a range of common organic solvents. This data is summarized in the table below. The general principle that lipids are soluble in organic solvents but not water holds true for this compound.[7][8]
| Solvent | Type | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [2] |
| Dichloromethane (DCM) | Nonpolar | Soluble | [2] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [2] |
| Ethanol | Polar Protic | Soluble | [2] |
| Chloroform | Nonpolar | Soluble | [2] |
| Isopropyl Alcohol | Polar Protic | Soluble | [2] |
| Diethyl Ether | Nonpolar | Soluble | [2] |
| Water | Polar Protic | Insoluble | [9] |
Table 1: Summary of qualitative solubility for this compound.
Structural Rationale for Solubility
The observed solubility is a direct consequence of the molecule's structure.
-
High Lipophilicity: The C17 alkyl chain and the C8 ester chain create a large, nonpolar backbone, driving solubility in nonpolar solvents like Dichloromethane, Chloroform, and Diethyl Ether.
-
Polar Interactions: The secondary amine and the terminal hydroxyl group provide sites for hydrogen bonding. This allows the molecule to interact favorably with polar organic solvents like Ethanol, Isopropyl Alcohol, DMSO, and DMF, which is essential for its application in LNP synthesis.
The diagram below illustrates the key functional domains of the molecule that dictate its solubility behavior.
Experimental Protocols for Solubility Determination
Trustworthy solubility data is derived from robust experimental methods. Below are two protocols, ranging from a rapid qualitative assessment to a quantitative analytical method.
Protocol 1: Rapid Visual Solubility Assessment
This method provides a quick, semi-quantitative assessment and is useful for initial solvent screening. The principle is based on visual inspection for phase separation or particulate matter.[9][10]
Methodology:
-
Preparation: Dispense 1 mL of each selected solvent (e.g., Ethanol, DCM, Water) into separate, clean, dry 2 mL glass vials.
-
Analyte Addition: Add a small, pre-weighed amount of this compound (e.g., 10 mg) to each vial.
-
Mixing: Cap the vials securely and vortex at room temperature for 2 minutes.
-
Observation (Initial): Immediately after vortexing, visually inspect the solution against a dark background for any undissolved particles, cloudiness, or phase separation.
-
Equilibration: Allow the vials to stand undisturbed at a controlled room temperature for 1 hour.
-
Observation (Final): Re-examine the vials. A clear, single-phase solution indicates solubility at that concentration. The presence of a precipitate or separate layer indicates insolubility or partial solubility.
Protocol 2: Quantitative Solubility by UHPLC with Charged Aerosol Detection (CAD)
For drug development, a quantitative value (e.g., in mg/mL) is often required. This protocol determines the saturation solubility by analyzing a saturated solution. UHPLC-CAD is an excellent choice as it provides near-universal detection for non-volatile analytes like lipids without requiring a chromophore.[5]
Workflow Diagram:
Detailed Methodology:
-
Standard Curve Preparation: Prepare a series of calibration standards of known concentrations by dissolving the lipid in a suitable diluent. An 85:15 ethanol:formamide mixture has proven effective for maintaining lipid solubility during analysis of LNP components.[5]
-
Saturated Solution Preparation: Add an excess amount of the lipid to a vial containing a known volume of the test solvent (e.g., ethanol). The amount should be sufficient to ensure undissolved solid/liquid remains.
-
Equilibration: Seal the vial and place it on a shaker or stirrer in a temperature-controlled environment (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 x g for 15 minutes) to pellet all undissolved material.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute it with the analytical diluent to a concentration that falls within the range of the standard curve. This step is critical to prevent precipitation prior to injection.[5]
-
UHPLC-CAD Analysis:
-
Column: Use a suitable column for lipid analysis, such as a C18 or HILIC column.
-
Mobile Phase: A gradient of organic solvent (e.g., acetonitrile/methanol) and water with a modifier like formic acid or ammonium acetate is typical.
-
Injection and Detection: Inject the diluted sample and the calibration standards. Quantify the peak area from the CAD.
-
-
Calculation: Use the standard curve to determine the concentration of the lipid in the diluted sample. Back-calculate to find the concentration in the original saturated supernatant, which represents the saturation solubility.
Practical Implications in LNP Formulation
-
Solvent Selection: The high solubility in ethanol confirms its suitability as the primary solvent for the lipid phase in common LNP manufacturing processes.[2] This allows for the preparation of concentrated lipid stock solutions, which is crucial for efficient and scalable production.[11]
-
Analytical Method Development: As demonstrated in the UHPLC protocol, the choice of diluent for sample preparation is as important as the mobile phase.[5] The tendency of lipids to precipitate when transferred from a pure organic environment necessitates a diluent that can maintain solubility even after dilution.
-
Stability of Stock Solutions: While the lipid is soluble, the long-term stability of stock solutions should be empirically determined. Degradation can occur over time, affecting the quality and performance of the resulting LNPs. Store solutions at appropriate temperatures (e.g., -20°C) as recommended.[2]
Conclusion
This compound is a highly lipophilic molecule with functional groups that confer solubility in a wide range of nonpolar and polar organic solvents. Its excellent solubility in ethanol is a key enabler for its use in state-of-the-art lipid nanoparticle formulations. For drug development professionals, a thorough understanding and precise quantification of its solubility are essential for robust process development, analytical characterization, and the ultimate success of the therapeutic agent. The protocols and data presented in this guide provide a solid framework for achieving these goals.
References
- 1. This compound | C27H55NO3 | CID 126697476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate, 2089253-23-4 | BroadPharm [broadpharm.com]
- 3. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 4. susupport.com [susupport.com]
- 5. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ANALYSIS OF LIPIDS [people.umass.edu]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Characterization of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate: Focus on Melting Point Determination
Foreword
For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of novel compounds is paramount. These properties govern a molecule's behavior from synthesis and purification to formulation and in vivo efficacy. Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is an amino-ester lipid molecule with potential applications in advanced drug delivery systems, such as lipid nanoparticles (LNPs).[1][2] Its structure, featuring a long hydrocarbon chain, an ester linkage, and a hydrophilic amino-alcohol headgroup, suggests it is an amphiphilic compound whose thermal behavior is critical to its function. This guide provides a comprehensive framework for the determination and interpretation of the melting point of this novel lipid, offering both theoretical grounding and practical, field-proven methodologies.
Introduction to this compound
This compound is a synthetic lipid with the molecular formula C27H55NO3.[3][4] Its structure is comprised of a C17 fatty alcohol (heptadecan-9-ol) esterified to an eight-carbon chain (octanoic acid) which, in turn, is functionalized with a 2-hydroxyethylamino group. This unique architecture imparts amphiphilic properties, making it a candidate for the formation of lipid-based nanostructures for therapeutic delivery.
Molecular Structure and Physicochemical Properties
A summary of the key computed and known properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C27H55NO3 | PubChem[3] |
| Molecular Weight | 441.7 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 2089253-23-4 | BroadPharm[1] |
| Solubility | Soluble in DMSO, DCM, DMF, Ethanol, Chloroform, Isopropyl alcohol, Diethyl ether | BroadPharm[1] |
Note: An experimentally determined melting point is not publicly available as of the writing of this guide. The following sections detail the methodology for its precise determination.
The molecular structure is visualized below:
References
- 1. heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate, 2089253-23-4 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C27H55NO3 | CID 126697476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound,High purity synthesis,Stable supply, CasNo.2089253-23-4 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate: A Comprehensive Technical Guide for Advanced Drug Delivery Applications
Introduction: The Critical Role of Ionizable Lipids in Modern Therapeutics
The advent of messenger RNA (mRNA) therapeutics and vaccines has been heralded as a revolution in medicine, with lipid nanoparticles (LNPs) serving as the key enabling technology for their clinical success. At the heart of these sophisticated delivery vehicles lies the ionizable lipid, a component meticulously engineered to navigate the complex journey of mRNA delivery from administration to cytosolic protein expression. This guide provides an in-depth technical overview of a specific ionizable lipid, Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate, for researchers, scientists, and drug development professionals. Its IUPAC name is heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate[1]. This document will delve into the synthesis, characterization, formulation, and evaluation of this lipid, providing both theoretical understanding and practical, field-proven insights to empower the next wave of innovation in drug delivery.
Ionizable lipids are paramount to the efficacy of LNPs, orchestrating the delicate balance between protecting the mRNA cargo in the bloodstream and facilitating its release into the cytoplasm of target cells[2]. Unlike permanently cationic lipids, which can exhibit toxicity, ionizable lipids possess a unique pH-responsive nature. At the acidic pH of formulation, they are positively charged, enabling the efficient encapsulation of negatively charged mRNA. However, at the physiological pH of the bloodstream, they are nearly neutral, minimizing non-specific interactions and improving their safety profile[3][4]. This guide will explore how the structural attributes of this compound contribute to these essential functions.
Physicochemical Properties and Molecular Structure
This compound is a lipid molecule with the chemical formula C27H55NO3 and a molecular weight of approximately 441.73 g/mol [5]. Its structure is characterized by a tertiary amine headgroup containing a hydroxyethyl moiety, a central octanoate linker, and a branched heptadecan-9-yl tail. This unique architecture is pivotal to its function as an ionizable lipid in LNP formulations.
| Property | Value | Source |
| Molecular Formula | C27H55NO3 | PubChem[1] |
| Molecular Weight | 441.7 g/mol | PubChem[1] |
| IUPAC Name | heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate | PubChem[1] |
| XLogP3 | 9.1 | PubChem[1] |
| Solubility | Soluble in DMSO, DCM, DMF, Ethanol, Chloroform, Isopropyl alcohol, Diethyl ether | BroadPharm[6] |
The tertiary amine in the headgroup is the ionizable component, with a pKa that is critical for the pH-responsive behavior of the resulting LNP. The branched lipid tail contributes to the overall shape and packing of the lipid within the nanoparticle, influencing its stability and fusogenicity with endosomal membranes. The terminal hydroxide group can also be a site for further modification of the LNP[6].
Synthesis of this compound: A Representative Protocol
While the precise, proprietary synthesis routes for many ionizable lipids are not publicly disclosed, a representative synthesis can be conceptualized based on established organic chemistry principles and published methods for similar amino lipids[7][8][9]. The following is a plausible, multi-step synthetic pathway.
Diagram of the Synthetic Workflow
Caption: A plausible synthetic route for this compound.
Step-by-Step Experimental Protocol
Step 1: Esterification of Heptadecan-9-ol with 8-Bromooctanoyl chloride
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Heptadecan-9-ol in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, for example, triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add 8-bromooctanoyl chloride dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield Heptadecan-9-yl 8-bromooctanoate.
Step 2: Nucleophilic Substitution with Ethanolamine
-
Reaction Setup: Dissolve the purified Heptadecan-9-yl 8-bromooctanoate in a polar aprotic solvent like dimethylformamide (DMF).
-
Addition of Amine: Add an excess of ethanolamine (2-aminoethanol) to the solution. The excess ethanolamine also acts as the base to neutralize the HBr formed during the reaction.
-
Heating: Heat the reaction mixture to a temperature of around 60-80 °C and stir for several hours to overnight. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Final Product: Concentrate the solvent under reduced pressure. Purify the crude product via column chromatography to obtain the final product, this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Formulation of Lipid Nanoparticles
The formulation of LNPs is a critical step that determines the physicochemical properties and biological activity of the final product. Microfluidic mixing is a widely adopted method for producing uniform and reproducible LNPs[10][11].
Diagram of LNP Formulation via Microfluidic Mixing
Caption: Workflow for the formulation of mRNA-LNP using a microfluidic mixer.
Step-by-Step Experimental Protocol
-
Preparation of Lipid Stock Solution: Dissolve this compound, a phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol at a specific molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid)[12].
-
Preparation of mRNA Solution: Dilute the mRNA in an acidic aqueous buffer, such as 50 mM citrate buffer at pH 4.0.
-
Microfluidic Mixing: Set up a microfluidic mixing device. Load the lipid-ethanol solution into one syringe and the mRNA-aqueous buffer solution into another.
-
Formulation: Pump the two solutions through the microfluidic device at a set flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing causes a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA, forming the LNPs.
-
Dialysis: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and exchange the acidic buffer for a physiological buffer.
-
Concentration and Sterilization: Concentrate the LNP solution if necessary using a suitable method like ultrafiltration. Sterilize the final formulation by passing it through a 0.22 µm filter.
Physicochemical Characterization of LNPs
Thorough characterization of the formulated LNPs is essential to ensure quality, consistency, and optimal performance.
| Parameter | Method | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average hydrodynamic diameter and the size distribution of the LNPs. A uniform size and low PDI are crucial for in vivo performance. |
| Zeta Potential | Laser Doppler Electrophoresis | To measure the surface charge of the LNPs. The zeta potential should be close to neutral at physiological pH. |
| mRNA Encapsulation Efficiency | RiboGreen Assay | To quantify the percentage of mRNA that is successfully encapsulated within the LNPs. |
| pKa | TNS Assay | To determine the pKa of the ionizable lipid within the LNP, which is a key predictor of its endosomal escape capability. |
Mechanism of Action: The Journey to Cytosolic Delivery
The efficacy of an LNP formulation hinges on its ability to escape the endosome and release its mRNA cargo into the cytoplasm. The ionizable nature of this compound is central to this process.
Diagram of the Endosomal Escape Mechanism
Caption: The proposed mechanism of LNP-mediated endosomal escape and mRNA delivery.
Upon cellular uptake via endocytosis, the LNP is trafficked into the endosome. As the endosome matures, its internal pH drops from ~6.5 to ~5.0-5.5. This acidic environment protonates the tertiary amine of this compound, giving the LNP a net positive charge[2][]. This positively charged LNP then interacts with the negatively charged lipids of the endosomal membrane[14][15]. This interaction, combined with the cone-like shape of the ionizable lipid, is thought to disrupt the endosomal membrane, possibly by forming non-bilayer lipid phases, which leads to the release of the mRNA into the cytoplasm where it can be translated into the therapeutic protein[][16][17].
In Vitro and In Vivo Evaluation of LNP Performance
A comprehensive evaluation of the LNP's performance is crucial to assess its potential as a drug delivery vehicle. This involves both in vitro and in vivo studies[10][18][19].
In Vitro Transfection Efficiency
Objective: To assess the ability of the LNPs to deliver functional mRNA to cells in culture.
Experimental Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa, HEK293, or a relevant primary cell type) in a multi-well plate and allow the cells to adhere overnight.
-
LNP Treatment: Treat the cells with varying concentrations of LNPs encapsulating a reporter mRNA (e.g., Luciferase or Green Fluorescent Protein).
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
Analysis: Measure the reporter protein expression using a luminometer for luciferase or a flow cytometer/fluorescence microscope for GFP.
-
Toxicity Assessment: Concurrently, assess the cytotoxicity of the LNPs using an assay such as the MTT or LDH assay.
In Vivo Efficacy Studies
Objective: To evaluate the biodistribution and protein expression from the LNPs in a living organism.
Experimental Protocol:
-
Animal Model: Use a suitable animal model, such as BALB/c or C57BL/6 mice[11].
-
Administration: Administer the LNPs encapsulating a reporter mRNA (e.g., Firefly Luciferase) via a relevant route, such as intravenous or intramuscular injection.
-
Bioluminescence Imaging: At various time points post-administration, inject the animals with a substrate for the reporter protein (e.g., D-luciferin for luciferase) and perform whole-body bioluminescence imaging using an in vivo imaging system (IVIS)[10][11].
-
Ex Vivo Analysis: After the final imaging time point, humanely euthanize the animals and harvest major organs (liver, spleen, lungs, etc.) for ex vivo imaging to determine the tissue-specific biodistribution of protein expression.
-
Immunogenicity Assessment: For vaccine applications, blood samples can be collected to measure antigen-specific antibody titers (e.g., via ELISA) and T-cell responses[12].
Conclusion and Future Perspectives
This compound represents a class of ionizable lipids that are integral to the development of advanced mRNA therapeutics. This guide has provided a comprehensive overview of its synthesis, formulation into LNPs, and subsequent characterization and evaluation. A deep understanding of the structure-function relationship of such lipids is paramount for the rational design of next-generation delivery systems with enhanced efficacy, safety, and tissue-specific targeting. As the field of mRNA medicine continues to expand, the development and optimization of novel ionizable lipids like this compound will undoubtedly be a key driver of innovation.
References
- 1. This compound | C27H55NO3 | CID 126697476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ionizable Amino Lipids Distribution and Effects on DSPC/Cholesterol Membranes: Implications for Lipid Nanoparticle Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate, 2089253-23-4 | BroadPharm [broadpharm.com]
- 7. Synthesis of novel cholesterol-based ionizable lipids for mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tetrahydropyrimidine Ionizable Lipids for Efficient mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 12. mdpi.com [mdpi.com]
- 14. Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scilit.com [scilit.com]
- 17. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 18. In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Experimental Protocol for the Application of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate in mRNA-Lipid Nanoparticle Formulation and In Vitro Evaluation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The field of nucleic acid therapeutics, particularly mRNA-based vaccines and therapies, has been revolutionized by advancements in delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for protecting and delivering mRNA payloads to target cells. The cornerstone of these LNPs is the ionizable lipid, a component that is critical for mRNA encapsulation, endosomal escape, and overall delivery efficacy.[1][2][3] This application note provides a comprehensive experimental guide for the use of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate , a novel ionizable amino lipid, in the formulation of mRNA-loaded LNPs. We present detailed, field-proven protocols for LNP formulation via microfluidic mixing, essential physicochemical characterization, and robust in vitro functional assessment. The methodologies are designed to be self-validating, providing researchers with a reliable framework to evaluate this lipid's potential for therapeutic applications.
Introduction: The Role of Novel Ionizable Lipids
This compound is a synthetic amino lipid designed for the formulation of lipid nanoparticles. Its structure, featuring a tertiary amine headgroup and lipid tails, suggests its function as an ionizable cationic lipid. Such lipids are protonated at acidic pH, facilitating the encapsulation of negatively charged mRNA within the nanoparticle core during formulation.[2][3] Upon entering the physiological environment (pH ~7.4), they become largely neutral, reducing potential toxicity.[3] Once endocytosed by a target cell, the acidic environment of the endosome protonates the lipid again, promoting endosomal escape and the release of the mRNA payload into the cytoplasm for translation.[1][2] The efficiency of this process is a key determinant of the therapeutic's potency. This guide details the protocols to formulate and test LNPs using this novel lipid, providing a basis for its evaluation against clinically advanced lipids.
LNP Formulation: Microfluidic Assembly
Rapid and reproducible LNP manufacturing is achieved using microfluidic mixing, where an ethanolic lipid solution is rapidly mixed with an acidic aqueous solution containing the mRNA cargo.[4] This controlled mixing process leads to the self-assembly of LNPs with uniform size and high encapsulation efficiency.
Causality of Component Selection
A typical LNP formulation consists of four key components, each with a specific function:[3][5]
-
Ionizable Lipid (this compound): The core functional component for mRNA encapsulation and endosomal escape.[1]
-
Phospholipid (e.g., DSPC): A helper lipid that provides structural integrity to the nanoparticle.[3][6]
-
Cholesterol: Another structural component that stabilizes the LNP and modulates membrane fluidity.[3][4]
-
PEG-Lipid (e.g., DMG-PEG 2000): Forms a protective hydrophilic corona on the LNP surface, preventing aggregation and increasing circulation time in vivo.[3][6]
Protocol: mRNA-LNP Formulation
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
mRNA encoding a reporter protein (e.g., Firefly Luciferase or eGFP)
-
Ethanol (anhydrous, USP grade)
-
Citrate buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., NanoAssemblr®) and cartridges
Step-by-Step Methodology:
-
Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to achieve the desired stock concentrations. A widely used molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[1]
-
Prepare mRNA Solution: Dilute the mRNA cargo in 50 mM citrate buffer (pH 4.0) to the target concentration.
-
Microfluidic Mixing: Set up the microfluidic system according to the manufacturer's instructions. Load the ethanolic lipid mixture into one syringe and the aqueous mRNA solution into another.
-
Formulation: Initiate mixing at a defined total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous:ethanolic phase). The rapid mixing precipitates the lipids, which then self-assemble and encapsulate the mRNA.
-
Purification and Concentration: The formulated product contains ethanol and unencapsulated mRNA, which must be removed. Dialyze the LNP suspension against PBS (pH 7.4) for at least 16 hours using a dialysis cassette (e.g., MWCO 10 kDa) to remove ethanol and buffer exchange.[7]
-
Sterilization and Storage: Concentrate the final LNP formulation using an appropriate centrifugal filter (e.g., Amicon Ultra, MWCO 30 kDa) and pass it through a 0.22 µm syringe filter for sterilization.[7] Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
Table 1: Example LNP Formulation Composition
| Component | Molar Ratio (%) | Role in Formulation |
| This compound | 50.0 | Ionizable Lipid: mRNA encapsulation, endosomal escape |
| DSPC | 10.0 | Helper Lipid: Structural integrity |
| Cholesterol | 38.5 | Helper Lipid: LNP stabilization, membrane fluidity |
| DMG-PEG 2000 | 1.5 | PEG-Lipid: Steric stabilization, prevents aggregation |
Physicochemical Characterization of LNPs
Thorough characterization is essential to ensure the quality, consistency, and performance of the formulated LNPs. Key parameters include particle size, polydispersity, surface charge, and encapsulation efficiency.
Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic diameter of nanoparticles in suspension.[8][9][10] The PDI is a measure of the broadness of the size distribution. For drug delivery, a particle size of 80-150 nm and a PDI < 0.2 are generally desired.[11]
Protocol:
-
Dilute a small aliquot of the LNP suspension in filtered PBS (pH 7.4) to a suitable concentration (e.g., 0.1 mg/mL).[6]
-
Equilibrate the sample to 25°C in the DLS instrument.[12]
-
Perform the measurement using a scattering angle of 173° (back-scattering).[6]
-
Analyze the correlation function to obtain the Z-average diameter and PDI. Perform measurements in triplicate.
Zeta Potential (ZP)
Zeta potential is an indicator of the surface charge of the nanoparticles and is crucial for stability and interaction with biological membranes.[13] It is measured using electrophoretic light scattering (ELS). LNPs formulated with ionizable lipids should have a near-neutral or slightly negative ZP at physiological pH.
Protocol:
-
Dilute the LNP sample in filtered, deionized water to a concentration of approximately 0.1 mg/mL.[6] Low ionic strength medium is critical for this measurement.[13]
-
Load the sample into a disposable folded capillary cell, ensuring no bubbles are present.[13]
-
Perform the measurement at 25°C. The instrument applies an electric field and measures the velocity of the particles.
-
The electrophoretic mobility is then used to calculate the zeta potential via the Smoluchowski approximation (for aqueous media).[14]
mRNA Encapsulation Efficiency (EE) by RiboGreen Assay
The RiboGreen assay is a sensitive fluorescence-based method for quantifying RNA.[15] To determine EE, the fluorescence of the sample is measured before and after lysing the LNPs with a surfactant, which exposes the encapsulated mRNA to the dye.[16][17][18]
Protocol:
-
Prepare a standard curve: Use the free mRNA stock to prepare a series of dilutions in TE buffer to generate a standard curve (e.g., 0-1000 ng/mL).
-
Prepare Samples: In a 96-well plate, prepare two sets of LNP samples diluted in TE buffer.
-
Measure Free mRNA: To one set of wells, add the RiboGreen reagent (diluted according to the manufacturer's protocol). This measures the unencapsulated mRNA.
-
Measure Total mRNA: To the second set of wells, first add a surfactant (e.g., 0.5% Triton X-100 or Tween 20) to lyse the LNPs.[16][17] Then, add the RiboGreen reagent. This measures the total mRNA (encapsulated + free).
-
Quantification: Measure fluorescence using a plate reader (Excitation: ~480 nm, Emission: ~520 nm).
-
Calculate EE%: Use the standard curve to determine the concentration of free and total mRNA. Calculate the EE using the formula: EE (%) = ([Total mRNA] - [Free mRNA]) / [Total mRNA] * 100
Table 2: Expected Physicochemical Properties of Formulated LNPs
| Parameter | Target Value | Technique | Rationale |
| Hydrodynamic Diameter (Z-avg) | 80 - 150 nm | Dynamic Light Scattering (DLS) | Optimal size for cellular uptake and avoiding rapid clearance. |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | Indicates a monodisperse and homogenous population of nanoparticles.[11] |
| Zeta Potential (at pH 7.4) | -10 mV to +10 mV | Electrophoretic Light Scattering (ELS) | Near-neutral charge at physiological pH minimizes non-specific interactions and toxicity. |
| Encapsulation Efficiency (EE) | > 90% | RiboGreen Fluorescence Assay | High EE ensures an accurate and potent dose of the mRNA payload.[19] |
In Vitro Evaluation of LNP Functionality
In vitro assays are critical for assessing the biological activity of the formulated LNPs, specifically their ability to deliver functional mRNA to cells without causing significant toxicity.
Experimental Workflow Diagram
Caption: Workflow for LNP formulation, characterization, and in vitro testing.
Cell Culture and Transfection
HEK293T cells are a common and robust cell line for evaluating transfection efficiency.[7][20][21]
Protocol:
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.[22]
-
Seeding: Seed 1.5 x 10⁴ cells per well in a 96-well plate (white, opaque for luminescence assays) and allow them to adhere overnight.[21]
-
Transfection: The next day, remove the culture medium. Add fresh medium containing serial dilutions of the mRNA-LNPs (e.g., delivering 10 to 500 ng of mRNA per well).
-
Incubation: Incubate the cells for 24-48 hours to allow for nanoparticle uptake and protein expression.
Assessment of mRNA Delivery (Luciferase Assay)
If using mRNA encoding Firefly Luciferase, its expression level serves as a direct readout of successful mRNA delivery and translation.
Protocol:
-
After the 24-48 hour incubation, remove the medium from the wells.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader. Higher luminescence indicates more efficient mRNA delivery.
Cytotoxicity Assessment (MTT/WST-8 Assay)
It is crucial to ensure that the LNP formulation is not toxic to cells. Assays like MTT, MTS, or WST-8 measure cell metabolic activity, which correlates with cell viability.[23][24]
Protocol:
-
Culture and treat cells with LNPs as described in section 4.2. Include a positive control (e.g., a known cytotoxic agent) and a negative control (untreated cells).
-
At the end of the incubation period (e.g., 24 hours), add the MTT or WST-8 reagent to each well.
-
Incubate for 1-4 hours as per the manufacturer's protocol. The reagent is converted by metabolically active cells into a colored formazan product.
-
Measure the absorbance at the appropriate wavelength (e.g., ~450 nm for WST-8).
-
Calculate cell viability as a percentage relative to the untreated control cells.
Conclusion and Future Directions
This application note provides a foundational framework for utilizing this compound in the development of LNP-based mRNA delivery systems. The detailed protocols for formulation, characterization, and in vitro testing enable a comprehensive evaluation of this novel ionizable lipid. Successful outcomes from these experiments, such as high encapsulation efficiency, optimal particle characteristics, potent in vitro transfection, and low cytotoxicity, would establish this lipid as a promising candidate for further preclinical and clinical development. Future studies should focus on in vivo efficacy, biodistribution, and safety profiling to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]
- 4. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bettersizeinstruments.com [bettersizeinstruments.com]
- 9. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. wyatt.com [wyatt.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. waters.com [waters.com]
- 16. Enhancing RNA encapsulation quantification in lipid nanoparticles: Sustainable alternatives to Triton X-100 in the RiboGreen assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 18. m.youtube.com [m.youtube.com]
- 19. A novel ionizable lipid with comprehensive improvements in transfection potency, immune profile and safety of lipid nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 21. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 22. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]
- 24. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for mRNA Delivery Using Ionizable Lipids: A Guide Centered on Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate and its Prominent Analog, SM-102
For the attention of: Researchers, scientists, and drug development professionals.
Introduction: The advent of mRNA-based therapeutics and vaccines represents a paradigm shift in modern medicine. The efficacy of these novel modalities is critically dependent on their delivery vehicle, with lipid nanoparticles (LNPs) emerging as the clinical standard. At the heart of these LNPs are ionizable lipids, sophisticated molecules engineered to safely encapsulate and efficiently deliver their mRNA payload into the cytoplasm of target cells.
This document provides a detailed guide to the application of ionizable lipids for mRNA delivery, with a particular focus on the principles and methodologies surrounding Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate [1][2][3] and its extensively studied and clinically validated analog, SM-102 (Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate) [4][5][6][7]. While structurally similar, SM-102 has a wealth of published data and has been a key component in commercially successful mRNA vaccines[8]. The protocols and scientific rationale presented herein are primarily based on the robust data available for SM-102 and are expected to be highly applicable to structurally related lipids such as this compound.
The Central Role of the Ionizable Lipid: A Mechanistic Overview
The ionizable lipid is the cornerstone of the LNP delivery system, performing the dual critical functions of mRNA encapsulation and endosomal escape.[9]
Molecular Structure and Function: Ionizable lipids like SM-102 are characterized by a tertiary amine head group.[10] This feature allows the lipid to remain largely neutral at physiological pH (around 7.4), minimizing toxicity and non-specific interactions in the bloodstream. However, in the acidic environment of an endosome (pH 5.0-6.5) following cellular uptake, the amine group becomes protonated, conferring a positive charge to the lipid.[10][11]
This pH-dependent charge is the key to its function:
-
mRNA Encapsulation: During LNP formulation, which is conducted at an acidic pH (typically around 4.0), the ionizable lipid is positively charged. This allows for strong electrostatic interactions with the negatively charged phosphate backbone of the mRNA, facilitating efficient encapsulation.
-
Endosomal Escape: Once the LNP is endocytosed by a target cell, the endosome begins to acidify. The protonation of the ionizable lipid within the LNP is thought to trigger a structural rearrangement of the nanoparticle.[8][10] The now positively charged LNP can interact with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the mRNA payload into the cytoplasm, where it can be translated into protein by the cellular machinery.[10][12]
Below is a diagram illustrating the proposed mechanism of LNP-mediated mRNA delivery.
Caption: Mechanism of LNP-mediated mRNA delivery.
LNP Formulation: Components and Rationale
A typical LNP formulation consists of four key components, each with a specific role. The molar ratios of these components are critical for the final physicochemical properties and biological activity of the LNPs.[13]
| Component | Example | Typical Molar Ratio (%) | Function |
| Ionizable Lipid | SM-102 | 50 | Encapsulates mRNA and facilitates endosomal escape.[9] |
| Phospholipid | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | 10 | Acts as a helper lipid, providing structural integrity to the LNP.[14] |
| Cholesterol | - | 38.5 | Modulates membrane fluidity and stability, and can aid in endosomal escape.[13][14] |
| PEG-Lipid | 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) | 1.5 | Forms a hydrophilic corona on the LNP surface, preventing aggregation and reducing opsonization, which prolongs circulation time.[9][14] |
Protocols
Part 1: In Vitro Transcription of mRNA
High-quality mRNA is a prerequisite for successful LNP formulation and delivery. This protocol outlines a standard procedure for in vitro transcription (IVT).
Materials:
-
Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.
-
Commercial IVT kit (containing T7 RNA polymerase, ribonucleotide triphosphates (NTPs) with N1-methylpseudouridine-5'-triphosphate (m1Ψ-UTP) replacing uridine-5'-triphosphate (UTP), reaction buffer, and DNase I).
-
RNase inhibitors.
-
Nuclease-free water.
-
Purification system (e.g., lithium chloride precipitation or silica-based columns).
Procedure:
-
Thaw all reagents on ice.
-
Set up the IVT reaction in a nuclease-free tube. A typical 20 µL reaction might consist of:
-
1 µg linearized DNA template
-
2 µL 10x reaction buffer
-
2 µL 10x NTP mix (with m1Ψ-UTP)
-
2 µL 10x T7 RNA Polymerase
-
Nuclease-free water to 20 µL
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.[4]
-
Add DNase I to the reaction mixture to digest the DNA template and incubate for a further 15 minutes at 37°C.[4]
-
Purify the mRNA using a suitable method to remove enzymes, unincorporated NTPs, and DNA fragments.
-
Assess the quality and concentration of the synthesized mRNA using a spectrophotometer (e.g., NanoDrop) and verify its integrity via gel electrophoresis.
Part 2: LNP Formulation via Microfluidic Mixing
Microfluidic mixing is a highly reproducible method for producing uniform LNPs with high encapsulation efficiency.[15][16]
Materials:
-
Ionizable lipid (e.g., SM-102), DSPC, Cholesterol, and DMG-PEG2000.
-
Ethanol (200 proof, molecular biology grade).
-
Citrate buffer (e.g., 50 mM, pH 4.0).
-
Synthesized mRNA.
-
Microfluidic mixing system (e.g., NanoAssemblr).
-
Dialysis cassettes (10 kDa MWCO) or a tangential flow filtration (TFF) system.
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
A. Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of SM-102, DSPC, Cholesterol, and DMG-PEG2000 in ethanol. Gentle heating (e.g., 37°C) may be required to fully dissolve the lipids.[17]
-
Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5) to create a final lipid mix in ethanol. Ensure the solution is clear and homogenous.[17]
B. Preparation of Aqueous mRNA Solution:
-
Dilute the purified mRNA to the desired concentration in the citrate buffer (pH 4.0).
C. Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into another.
-
Set the flow rate ratio (FRR) of the aqueous to organic phase (typically 3:1).
-
Initiate the mixing process. The rapid mixing of the two phases causes a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA to form LNPs.
-
Collect the resulting LNP dispersion.
D. Downstream Processing:
-
The collected LNP dispersion will contain ethanol and be at an acidic pH. To prepare the LNPs for biological applications, the ethanol must be removed and the buffer exchanged to a physiological pH.
-
This is typically achieved through dialysis against PBS (pH 7.4) overnight at 4°C or by using a TFF system for larger scale preparations.[17]
-
Sterile filter the final LNP formulation through a 0.22 µm filter.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C27H55NO3 | CID 126697476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound,High purity synthesis,Stable supply, CasNo.2089253-23-4 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]
- 4. mdpi.com [mdpi.com]
- 5. High Purity Ingredients For MRNA Delivery System,Best Ingredients For MRNA Delivery System Manufacturer,supplier [sinopeg.com]
- 6. mdpi.com [mdpi.com]
- 7. (heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxO-6-(undecyloxy) Hexyl) Amino) Octanoate) [HUO] [SM-102] CAS:2089251-47-6 Manufacturer | Sinopeg.com [sinopeg.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. distearoyl-sn-glycero.com [distearoyl-sn-glycero.com]
- 11. Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Optimized Method for mRNA Synthesis and Encapsulation in Ionizable Lipid Nanoparticles [creative-biogene.com]
- 17. insidetx.com [insidetx.com]
Application Notes and Protocols: Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate for Advanced Drug Delivery
Abstract
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is a novel, biodegradable ionizable lipid engineered for the formulation of Lipid Nanoparticles (LNPs) for therapeutic delivery. Its unique structure, featuring a tertiary amine headgroup and an ester-linked lipid tail, is designed for high encapsulation efficiency of nucleic acid payloads (e.g., siRNA, mRNA) and potent in vivo delivery. The ionizable nature of the headgroup (pKa in the 6.2-6.7 range) ensures a near-neutral surface charge in circulation, minimizing non-specific interactions, while promoting protonation in the acidic endosome to trigger membrane disruption and payload release into the cytoplasm. This document provides a comprehensive guide to the application of this compound in drug delivery, detailing formulation protocols, characterization methods, and best practices for in vitro and in vivo studies.
Principle of Action: The Role of an Ionizable Lipid
The efficacy of this compound in drug delivery is rooted in its pH-responsive chemical structure. It is one of four critical components in a typical LNP formulation, alongside a PEGylated lipid for stability, a helper phospholipid, and cholesterol for structural integrity.
-
At Physiological pH (7.4): The tertiary amine headgroup is largely deprotonated and neutral. This "stealth" characteristic is crucial for systemic circulation, as it reduces rapid clearance by the reticuloendothelial system (RES) and minimizes toxicity associated with cationic lipids.
-
During Formulation (~pH 4.0): The lipid is positively charged, facilitating electrostatic complexation with the negatively charged phosphate backbone of nucleic acids.
-
In the Endosome (~pH 5.0-6.5): As the LNP is taken up by a target cell via endocytosis, the endosome acidifies. The lipid's headgroup becomes protonated and thus positively charged. This charge inversion is hypothesized to trigger a phase transition in the endosomal membrane, leading to the formation of non-bilayer lipid structures that disrupt the membrane and release the therapeutic payload into the cell's cytoplasm. This process is often referred to as endosomal escape.
Mechanism of Endosomal Escape
Below is a diagram illustrating the proposed mechanism for LNP-mediated delivery to the cytoplasm.
Caption: Workflow of LNP-mediated cytoplasmic delivery.
LNP Formulation Protocol: siRNA Encapsulation
This protocol details the formulation of LNPs encapsulating siRNA using this compound via a rapid microfluidic mixing technique. This method ensures reproducible and scalable production of uniform nanoparticles.
Materials and Reagents
-
Lipids:
-
This compound (Ionizable Lipid)
-
Disteroylphosphatidylcholine (DSPC) (Helper Lipid)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
-
Solvent: Anhydrous Ethanol (200 proof, USP grade)
-
Aqueous Buffer: 50 mM Citrate Buffer, pH 4.0
-
Payload: siRNA targeting the gene of interest (e.g., Factor VII), solubilized in RNase-free water.
-
Dialysis Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.4
-
Equipment:
-
Microfluidic mixing system (e.g., NanoAssemblr® Benchtop from Precision NanoSystems)
-
Syringe pumps
-
Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO)
-
Sterile, RNase-free microcentrifuge tubes and syringes
-
Stock Solution Preparation
-
Lipid Stock (in Ethanol): Prepare a master mix of the lipids in ethanol at the desired molar ratio. A commonly used starting ratio is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:DMG-PEG 2000). The total lipid concentration should be between 10-25 mM.
-
Expert Insight: The 50% molar ratio for the ionizable lipid is a well-established starting point that balances encapsulation efficiency with in vivo tolerability. The PEG-lipid content (1.5%) is critical for controlling particle size and preventing aggregation, but higher percentages can reduce cellular uptake.
-
-
Aqueous Stock (in Citrate Buffer): Dilute the siRNA payload in 50 mM citrate buffer (pH 4.0) to the target concentration. The final nucleic acid-to-total lipid ratio should be optimized, but a good starting point is ~0.05 (wt/wt).
Microfluidic Mixing Procedure
The core of LNP formation is the rapid, controlled mixing of the ethanolic lipid solution with the aqueous payload solution.
Caption: Step-by-step LNP formulation and processing workflow.
-
System Setup: Prime the microfluidic system with ethanol and citrate buffer as per the manufacturer's instructions.
-
Loading: Load the lipid stock solution into one syringe (e.g., Syringe A, organic phase) and the siRNA aqueous solution into a second syringe (e.g., Syringe B, aqueous phase).
-
Mixing: Set the pump flow rates. A typical Flow Rate Ratio (FRR) of 3:1 (Ethanol:Aqueous) is recommended. A Total Flow Rate (TFR) of 12 mL/min provides sufficient mixing energy for self-assembly.
-
Causality: The high TFR creates turbulent flow within the microfluidic channels. This rapidly lowers the polarity of the solvent, causing the lipids to precipitate and self-assemble into nanoparticles, entrapping the siRNA in the process. The 3:1 FRR ensures the final ethanol concentration is ~25%, which is low enough to form stable particles but high enough to maintain lipid solubility initially.
-
-
Collection: Collect the nascent LNP solution from the outlet into a sterile tube. The solution will appear slightly opalescent.
-
Downstream Processing:
-
Buffer Exchange: Immediately dialyze the LNP solution against 1x PBS (pH 7.4) for at least 2 hours (or overnight at 4°C) with two buffer changes. This removes the ethanol and raises the pH, neutralizing the LNP surface.
-
Sterilization: Filter the final LNP solution through a 0.22 µm sterile filter (e.g., PVDF) for in vitro or in vivo use.
-
LNP Characterization Protocols
Thorough characterization is essential to ensure batch-to-batch consistency and predict biological performance.
Physicochemical Properties
| Parameter | Method | Instrument | Typical Specification |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | Malvern Zetasizer | 70 - 100 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Malvern Zetasizer | < 0.15 |
| Zeta Potential | Laser Doppler Velocimetry | Malvern Zetasizer | -10 mV to +10 mV (at pH 7.4) |
| Encapsulation Efficiency | RiboGreen® Assay | Fluorescence Plate Reader | > 90% |
Protocol: Measuring Encapsulation Efficiency (EE)
This protocol uses a nucleic acid-intercalating dye (RiboGreen®) to quantify the amount of unencapsulated siRNA.
-
Prepare Standards: Create a standard curve of your specific siRNA in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).
-
Sample Preparation:
-
Total siRNA (Lysed LNP): In a microplate well, add 10 µL of the LNP formulation to 90 µL of TE buffer containing 1% Triton X-100. The detergent will disrupt the LNP, releasing all siRNA.
-
Free siRNA (Intact LNP): In a separate well, add 10 µL of the LNP formulation to 90 µL of TE buffer without detergent.
-
-
Dye Addition: Add 100 µL of diluted RiboGreen® reagent (prepared as per manufacturer's instructions) to all standard and sample wells.
-
Incubation & Measurement: Incubate for 5 minutes in the dark. Measure fluorescence (Excitation: ~480 nm, Emission: ~520 nm).
-
Calculation:
-
Determine the concentration of siRNA in the "Total" and "Free" samples using the standard curve.
-
EE (%) = ( (Total siRNA - Free siRNA) / Total siRNA ) * 100
-
Trustworthiness: This method is self-validating. A high fluorescence reading in the lysed sample confirms the presence of the payload, while a low reading in the intact sample confirms it is protected within the nanoparticle core and inaccessible to the dye.
-
Application: In Vitro Gene Silencing
This protocol describes how to use the formulated LNPs to silence a target gene (e.g., GAPDH) in a cell culture model.
-
Cell Seeding: Plate cells (e.g., HeLa or HepG2) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
LNP Dosing: Dilute the sterile LNP-siRNA formulation in pre-warmed cell culture medium to achieve the desired final siRNA concentrations (e.g., 0.1, 1, 10, 50 nM).
-
Transfection: Aspirate the old medium from the cells and add the LNP-containing medium.
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂.
-
Expert Insight: A 48-hour endpoint is often optimal to allow for both mRNA degradation and subsequent protein turnover, providing a clearer picture of functional knockdown.
-
-
Analysis (qRT-PCR):
-
Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
Perform reverse transcription to generate cDNA.
-
Quantify the target gene mRNA levels relative to a housekeeping gene (e.g., ACTB) using qPCR.
-
Calculate the percentage of gene knockdown relative to untreated or non-targeting control LNP-treated cells.
-
Concluding Remarks
This compound represents a potent asset for the development of next-generation nucleic acid therapies. Its pH-sensitive design is central to overcoming the critical barrier of endosomal escape. The protocols outlined in this document provide a robust framework for formulating, characterizing, and evaluating LNP systems built with this lipid. Successful implementation requires careful optimization of lipid ratios, payload concentration, and process parameters to achieve the desired therapeutic profile.
Application Note & Protocol: Synthesis and Application of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate for Advanced Lipid Nanoparticle Formulations
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and application of the novel ionizable lipid, Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. Ionizable lipids are critical components of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, such as mRNA and siRNA.[1][][3] This lipid's unique structure, featuring a branched dialkyl tail, a biodegradable ester linkage, and a tertiary amine headgroup with a pKa suitable for endosomal escape, makes it a promising candidate for developing potent and well-tolerated in vivo delivery systems.[] We present a detailed, two-step synthetic protocol, methods for analytical characterization, and a step-by-step guide for its use in the formulation of nucleic acid-loaded LNPs.
Introduction and Design Rationale
The clinical success of mRNA vaccines and siRNA therapeutics has highlighted the pivotal role of ionizable lipids in enabling nucleic acid delivery.[1][3] These amphiphilic molecules are engineered to be cationic at acidic pH, facilitating the encapsulation of negatively charged nucleic acids, but transition to a near-neutral state at physiological pH to reduce toxicity.[][4] Upon endocytosis into the target cell, the acidic environment of the endosome protonates the lipid's amine headgroup, promoting interaction with endosomal membranes and triggering the release of the therapeutic payload into the cytoplasm.[]
The structure of this compound is rationally designed to optimize this process:
-
Heptadecan-9-yl Tail: The branched, symmetric lipid tail is designed to influence the fusogenicity and fluidity of the LNP membrane, potentially enhancing endosomal escape.[]
-
Ester Linkage: The octanoate ester bond provides a site for in vivo hydrolysis by cellular esterases, promoting the biodegradability and clearance of the lipid, which can improve its overall safety profile.[]
-
Hydroxyethyl-Amine Headgroup: The tertiary amine with a 2-hydroxyethyl substituent is designed to confer a pKa in the optimal range (typically 6.2-6.8) for efficient nucleic acid encapsulation and subsequent endosomal release.
This document serves as a foundational guide for researchers aiming to synthesize and evaluate this lipid for their specific therapeutic applications.
Synthesis Protocol
The synthesis of this compound is proposed as a two-step process: (1) Fischer esterification to create the lipid ester intermediate, followed by (2) reductive amination to install the functional headgroup.
Diagram of Synthetic Pathway
References
Application Note: Formulation and Characterization of Lipid Nanoparticles using Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate (H9A8) for Gene Therapy
An Application Guide for Researchers and Drug Development Professionals
Abstract
The delivery of nucleic acid therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA), represents a significant challenge in modern medicine. Lipid nanoparticles (LNPs) have emerged as the leading non-viral delivery platform, largely due to the development of pH-responsive ionizable lipids.[1] This document provides a detailed guide for the use of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate , a novel ionizable lipid hereafter referred to as H9A8 , in gene therapy research.[2][3] We present its mechanism of action, validated protocols for LNP formulation via microfluidic mixing, comprehensive methods for physicochemical characterization, and a standard procedure for in vitro evaluation of mRNA delivery.
Introduction to H9A8 and Ionizable Lipids
Ionizable lipids are the most critical component in modern LNP formulations, serving to encapsulate nucleic acids and facilitate their release into the cell cytoplasm.[4][5] Unlike permanently cationic lipids, which can be toxic, ionizable lipids possess a unique pH-sensitive character.[6] They are nearly neutral at physiological pH (≈7.4), minimizing non-specific interactions and improving safety, but become positively charged within the acidic environment of the endosome (pH 5.0-6.5).[7][8] This protonation is the key trigger for endosomal escape, a critical step for therapeutic efficacy.[9]
The structure of H9A8 consists of three key domains:
-
Lipid Tails: Two C8 alkyl chains linked at the 9th position of a heptadecane core, providing the hydrophobic properties necessary for nanoparticle self-assembly.
-
Linker: An octanoate ester linker connecting the lipid tails to the headgroup.
-
Headgroup: A tertiary amine with a hydroxyethyl modification. This amine is the 'ionizable' component, with an apparent pKa that is critical to its function.[10][11]
The precise pKa of the formulated LNP is a paramount design feature, as it dictates the balance between encapsulation efficiency, systemic safety, and intracellular delivery potency.[4][7]
Mechanism of Action: pH-Dependent Delivery
The therapeutic action of H9A8-containing LNPs is a multi-step process orchestrated by pH changes as the nanoparticle travels from the bloodstream into the cell.
-
Encapsulation (Acidic pH, ≈4.0): During formulation, the aqueous phase is maintained at an acidic pH. Here, the H9A8 headgroup is protonated (positively charged), enabling strong electrostatic interactions with the negatively charged phosphate backbone of the nucleic acid cargo, leading to high encapsulation efficiency.[4]
-
Circulation (Physiological pH, ≈7.4): After formulation and buffer exchange, the LNPs are in a neutral pH environment. The H9A8 headgroup is deprotonated and nearly neutral. This "stealth" characteristic reduces clearance by the immune system and minimizes toxicity associated with positively charged particles.[8]
-
Cellular Uptake & Endosomal Acidification: LNPs are taken up by cells, often via endocytosis.[10] As the endosome matures, its internal pH drops from ≈6.5 to ≈5.0.
-
Endosomal Escape (Acidic Endosomal pH): In the acidic endosome, the H9A8 headgroup again becomes protonated. The now positively charged LNPs are thought to interact with anionic lipids in the endosomal membrane, disrupting the membrane structure and allowing the nucleic acid payload to escape into the cytoplasm where it can be translated (mRNA) or engage with its target (siRNA).[9][10]
Caption: pH-dependent mechanism of H9A8-LNP for nucleic acid delivery.
Protocol: LNP Formulation via Microfluidic Mixing
Microfluidic mixing is the gold-standard for producing uniform, reproducible LNPs by enabling rapid and controlled nanoprecipitation.[12][13][14] This protocol is designed for a standard microfluidic system (e.g., NanoAssemblr platform).
Required Materials
-
Lipids:
-
Ionizable Lipid: H9A8
-
Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC )
-
Structural Lipid: Cholesterol
-
PEG Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000 )
-
-
Nucleic Acid: mRNA or siRNA cargo of interest.
-
Solvents/Buffers:
-
Ethanol (200 proof, molecular biology grade)
-
Citrate Buffer (50 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)
-
-
Equipment:
-
Microfluidic mixing instrument and cartridges (e.g., staggered herringbone micromixer).[13]
-
Dialysis device (e.g., Slide-A-Lyzer, 10 kDa MWCO).
-
Sterile, RNase-free tubes and reagents.
-
Stock Solution Preparation
-
Lipid Stock (in Ethanol):
-
Prepare a combined lipid stock solution in 100% ethanol. A common molar ratio for the lipid components is 50:10:38.5:1.5 (H9A8 : DSPC : Cholesterol : DMG-PEG 2000).[15][16]
-
The final concentration of this stock will depend on the desired final LNP concentration and the flow rates used. A typical starting point is a total lipid concentration of 10-20 mg/mL.
-
Ensure all lipids are fully dissolved. Gentle warming may be required. Store at -20°C.
-
-
Nucleic Acid Stock (in Aqueous Buffer):
Microfluidic Mixing Procedure
-
System Setup: Prime the microfluidic system with ethanol and then with the respective aqueous and organic buffers as per the manufacturer's instructions.
-
Load Reagents: Load the Lipid Stock into the 'organic' inlet syringe and the Nucleic Acid Stock into the 'aqueous' inlet syringe.
-
Set Parameters:
-
Flow Rate Ratio (FRR): Set the FRR of the aqueous to organic phase. An FRR of 3:1 is a standard starting point.[14] A higher FRR generally leads to smaller particles.
-
Total Flow Rate (TFR): Set the combined TFR. A typical TFR is 12 mL/min . Higher TFRs can also lead to smaller particle sizes.
-
-
Initiate Mixing: Start the pumps. The two streams will converge in the microfluidic cartridge, causing rapid nanoprecipitation and the self-assembly of LNPs.
-
Collection: Collect the milky-white LNP solution from the outlet into a sterile RNase-free tube. The solution will contain approximately 25% ethanol.
Purification and Buffer Exchange
-
Dialysis: Transfer the collected LNP solution to a pre-wetted dialysis cassette (10 kDa MWCO).
-
Buffer Exchange: Dialyze against sterile PBS (pH 7.4) for at least 6 hours at 4°C, with two buffer changes. This step removes the ethanol and exchanges the acidic buffer for a physiological buffer.
-
Concentration & Sterilization: After dialysis, recover the LNP solution. If necessary, concentrate it using a centrifugal filter unit (e.g., Amicon Ultra, 100 kDa MWCO). Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Storage: Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.
Caption: Workflow for H9A8-LNP formulation using microfluidics.
Protocol: LNP Characterization & Quality Control
Thorough characterization is essential to ensure batch-to-batch consistency and to correlate physical properties with biological performance.[18]
| Parameter | Method | Typical Target Value | Rationale |
| Size (Z-average) | Dynamic Light Scattering (DLS) | 80 - 120 nm | Influences biodistribution and cellular uptake. |
| Polydispersity (PDI) | Dynamic Light Scattering (DLS) | < 0.15 | Measures the uniformity of the particle population. |
| Zeta Potential | Laser Doppler Electrophoresis | ≈ 0 mV at pH 7.4 | Confirms neutral surface charge for safety. |
| Encapsulation Efficiency | RiboGreen Assay | > 90% | Quantifies the percentage of RNA successfully loaded into the LNPs. |
Size and PDI Measurement (DLS)
-
Dilute a small aliquot of the final LNP solution in PBS (pH 7.4).
-
Transfer to a disposable cuvette.
-
Measure using a DLS instrument (e.g., Malvern Zetasizer) at 25°C.
-
Record the Z-average diameter and PDI. Perform measurements in triplicate.
Zeta Potential Measurement
-
Dilute a small aliquot of the final LNP solution in 10 mM NaCl.
-
Transfer to a folded capillary cell.
-
Measure using the same DLS instrument.
-
To confirm pH-responsiveness, this can be repeated in buffers of different pH (e.g., pH 4.0, 7.4).
Encapsulation Efficiency (EE%) Protocol (RiboGreen Assay)
This assay quantifies the amount of accessible (unencapsulated) RNA versus the total amount of RNA after lysing the LNPs.[19][20]
-
Prepare Reagents:
-
RiboGreen Reagent: Dilute the commercial stock 1:100 in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5). Protect from light.
-
Lysis Buffer: TE buffer containing 0.5% v/v Triton X-100.[21]
-
RNA Standards: Prepare a standard curve of your specific RNA (0-1000 ng/mL) in TE buffer.
-
-
Assay Plate Setup (96-well, black, flat-bottom):
-
For Total RNA: In triplicate, mix 5 µL of LNP sample with 45 µL of Lysis Buffer. Incubate for 10 minutes at 37°C to ensure complete lysis. Add 50 µL of diluted RiboGreen reagent.
-
For Free RNA: In triplicate, mix 5 µL of LNP sample with 45 µL of TE Buffer (no Triton). Add 50 µL of diluted RiboGreen reagent.
-
Standard Curve: Add 50 µL of each RNA standard to wells in triplicate. Add 50 µL of diluted RiboGreen reagent.
-
-
Measurement:
-
Incubate the plate for 5 minutes at room temperature, protected from light.
-
Read the fluorescence on a plate reader (Excitation: ≈480 nm, Emission: ≈520 nm).
-
-
Calculation:
-
Generate a linear regression from the RNA standard curve.
-
Calculate the concentration of RNA in the "Total" and "Free" samples using the standard curve.
-
Calculate EE% using the formula: EE% = ( [Total RNA] - [Free RNA] ) / [Total RNA] * 100
-
Caption: Key quality control assays for H9A8-LNP characterization.
Protocol: In Vitro mRNA Transfection
This protocol describes a general method for testing the transfection efficiency of H9A8 LNPs carrying a reporter mRNA (e.g., encoding Green Fluorescent Protein, GFP) in a standard cell line like HEK293T.[17][22]
-
Cell Seeding:
-
One day prior to transfection, seed HEK293T cells in a 24-well plate at a density of 80,000 cells per well in complete medium (e.g., DMEM + 10% FBS).
-
Ensure cells are approximately 70-80% confluent at the time of transfection.
-
-
LNP Treatment:
-
Thaw the H9A8-mRNA LNPs.
-
Dilute the LNPs in pre-warmed complete cell culture medium to achieve the desired final mRNA concentrations (e.g., a dose-response from 10 ng to 200 ng of mRNA per well).
-
Carefully remove the old medium from the cells and gently add 500 µL of the LNP-containing medium to each well.
-
Include a negative control (cells treated with medium only).
-
-
Incubation:
-
Incubate the cells for 24-48 hours at 37°C and 5% CO₂.
-
-
Analysis of Protein Expression:
-
Fluorescence Microscopy: At 24 hours post-transfection, visualize GFP expression directly using a fluorescence microscope.
-
Flow Cytometry (Quantitative): For a more quantitative analysis, detach the cells using trypsin, wash with PBS, and analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.
-
-
Cytotoxicity Assay (Parallel Plate):
-
It is crucial to assess cell viability alongside transfection efficiency.
-
Set up a parallel plate of cells and treat with the same LNP concentrations.
-
At 24 hours, perform a standard cell viability assay, such as an MTT or CellTiter-Glo assay, according to the manufacturer's instructions.[16]
-
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Large Particle Size (>200 nm) or High PDI (>0.2) | Poor lipid quality; Sub-optimal mixing parameters; Incorrect buffer pH. | Ensure lipids are fully dissolved and not degraded. Increase TFR or FRR. Verify pH of citrate buffer is ≈4.0. |
| Low Encapsulation Efficiency (<80%) | Incorrect N/P ratio; RNA degradation; Incorrect buffer pH during formulation. | Optimize N/P ratio (try 6:1). Use fresh, high-quality RNA. Confirm citrate buffer pH. |
| LNP Aggregation After Dialysis | Insufficient PEG-lipid; Over-concentration. | Ensure correct molar ratio of DMG-PEG 2000 (1.5-2%). Avoid over-concentrating the final product. |
| Low In Vitro Transfection | Low EE%; Poor endosomal escape; Unhealthy cells. | Verify LNP characteristics. Test a different cell line. Ensure cells are healthy and mycoplasma-free. |
| High In Vitro Cytotoxicity | High LNP dose; Lipid degradation; Residual ethanol. | Perform a dose-response to find the optimal concentration. Ensure complete dialysis to remove ethanol. Use fresh lipid stocks. |
References
- 1. Lipid Nanoparticles Enabling Gene Therapies: From Concepts to Clinical Utility | Semantic Scholar [semanticscholar.org]
- 2. This compound | C27H55NO3 | CID 126697476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate, 2089253-23-4 | BroadPharm [broadpharm.com]
- 4. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Deliver mRNA with LNP, transfection is so easy! [absin.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. downloadmaghaleh.com [downloadmaghaleh.com]
- 11. researchgate.net [researchgate.net]
- 12. Fundamentals of microfluidic mixing for LNP synthesis - Inside Therapeutics [insidetx.com]
- 13. Microfluidic Fabrication of Lipid Nanoparticles for the Delivery of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. abpbio.com [abpbio.com]
- 20. waters.com [waters.com]
- 21. Enhancing RNA encapsulation quantification in lipid nanoparticles: Sustainable alternatives to Triton X-100 in the RiboGreen assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is a specialized ionizable lipid.[1][2][3][4] Publicly available data on its specific degradation profile is limited. The information and guidance provided herein are based on established principles of lipid chemistry, particularly the known behavior of similar ionizable lipids used in lipid nanoparticle (LNP) formulations for drug delivery.[5][6][] This guide is intended to provide a foundational framework for troubleshooting and stability assessment.
Introduction: Understanding the Molecule
This compound is an ionizable lipid, a critical component in the formulation of lipid nanoparticles (LNPs).[1][8] These LNPs are instrumental in delivering nucleic acid-based therapeutics, such as mRNA and siRNA, by encapsulating and protecting the fragile cargo and facilitating its entry into target cells.[8][9]
The structure of this lipid, featuring an ester linkage and a tertiary amine, makes it pH-sensitive. At a low pH (e.g., during formulation), the amine group becomes protonated (positively charged), enabling the encapsulation of negatively charged nucleic acids. At physiological pH, it becomes neutral, reducing potential toxicity and improving biocompatibility.[10] However, these same functional groups—the ester and the amine—are also the primary sites of chemical degradation, making a thorough understanding of the molecule's stability essential for successful therapeutic development.[5][6][]
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound?
A1: The two main points of chemical instability are the ester bond and the tertiary amine .
-
Ester Bond: Susceptible to hydrolysis, which breaks the lipid into its constituent alcohol (Heptadecan-9-ol) and carboxylic acid (8-((2-hydroxyethyl)amino)octanoic acid). This reaction is catalyzed by both acidic and basic conditions and can be accelerated by temperature.[5][11]
-
Tertiary Amine/Amine Oxide: The tertiary amine can undergo oxidation to form an N-oxide, particularly in the presence of trace metals or peroxides. This can alter the pKa and overall performance of the lipid.
Q2: What are the ideal storage conditions for this lipid?
A2: Based on supplier recommendations and general principles for ionizable lipids, the compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] For solutions, use anhydrous solvents and store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and hydrolysis.
Q3: How does pH affect the stability of the lipid and the LNP formulation?
A3: pH is a critical parameter.
-
Low pH (Acidic): While necessary for protonating the amine during nucleic acid encapsulation, acidic conditions can accelerate ester hydrolysis.[12]
-
Neutral to High pH (Basic): Greatly accelerates the rate of ester hydrolysis (saponification).
-
LNP Storage: LNP formulations are often stored in slightly acidic buffers (e.g., pH 6.0-6.5) as a compromise to maintain the integrity of the ionizable lipid while ensuring stability.[13]
Q4: What analytical methods are recommended for assessing the purity and degradation of this lipid?
A4: A combination of chromatographic and mass spectrometry techniques is ideal.
-
Purity Assessment: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is a standard method for analyzing lipids that lack a UV chromophore.[14]
-
Degradation Product Identification: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is essential for identifying and quantifying degradation products, providing precise mass information to confirm structures.[15][16][17]
Troubleshooting Guide
This section addresses common experimental issues in a problem-cause-solution format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent LNP Size or Polydispersity Index (PDI) | A. Lipid Degradation: Partial hydrolysis of the ester bond can lead to the formation of amphiphilic degradation products that disrupt the self-assembly process. | A1. Verify Lipid Purity: Re-analyze the stock lipid using HPLC-ELSD/CAD to check for degradation products. A2. Control Formulation pH: Ensure the pH of your aqueous phase is precisely controlled and consistent between batches.[18] |
| B. Suboptimal Mixing/Process Parameters: Inconsistent mixing rates (e.g., in microfluidics) can lead to variability in particle formation.[19] | B1. Optimize Flow Rates: Systematically vary the total flow rate and flow rate ratio to find the optimal conditions for your specific lipid composition. B2. Ensure System Integrity: Check for leaks or obstructions in the microfluidic system. | |
| Low Nucleic Acid Encapsulation Efficiency | A. Incorrect Formulation pH: If the pH of the aqueous buffer is too high, the lipid's amine group will not be sufficiently protonated to interact with the negatively charged nucleic acid. | A1. Confirm Buffer pH: Directly measure the pH of the buffer used for encapsulation. A2. Optimize N/P Ratio: The ratio of nitrogen in the ionizable lipid to phosphate in the nucleic acid is critical.[12] Experiment with different N/P ratios to maximize encapsulation. |
| B. Amine Oxidation: Oxidation of the tertiary amine to an N-oxide can alter its pKa, reducing its ability to become protonated at the target formulation pH. | B1. Use High-Purity Solvents: Ensure solvents are sparged with an inert gas to remove dissolved oxygen. B2. Consider Antioxidants: For long-term storage of lipid stock solutions, the inclusion of a small amount of an antioxidant like butylated hydroxytoluene (BHT) may be beneficial, though its compatibility with the final formulation must be verified.[9] | |
| Decreased LNP Potency or Efficacy Over Time | A. LNP Instability During Storage: Slow hydrolysis of the ester bond within the nanoparticles, even when stored at 4°C or frozen, can lead to a loss of structural integrity and premature release or degradation of the cargo.[20][21] | A1. Conduct Stability Studies: Perform accelerated stability studies at different temperatures (e.g., 4°C, 25°C, 40°C) and monitor particle size, PDI, encapsulation efficiency, and a functional assay over time.[10][22] A2. Optimize Storage Buffer: The use of cryoprotectants like sucrose or trehalose can improve stability during freeze-thaw cycles and long-term frozen storage.[13] |
| B. Formation of Reactive Aldehydes: Lipid oxidation can produce reactive aldehydes that may form adducts with the mRNA cargo, rendering it untranslatable.[23][24] | B1. Minimize Oxygen Exposure: During manufacturing and storage, use inert gas blankets and tightly sealed vials.[9] B2. Analyze for Adducts: Use advanced analytical techniques to check for modifications to the encapsulated nucleic acid. |
Key Experimental Protocols & Workflows
Protocol 1: RP-HPLC-ELSD Method for Purity Analysis
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 50:50 v/v) with 10 mM Ammonium Acetate.[14]
-
Gradient: Start at 80% B, ramp to 100% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM.
-
Sample Preparation: Dissolve lipid in isopropanol or methanol to a concentration of ~1 mg/mL.
Workflow: Investigating LNP Instability
The following diagram outlines a logical workflow for troubleshooting issues related to the stability of LNP formulations containing this compound.
Caption: Troubleshooting workflow for LNP instability.
Degradation Pathways
The primary degradation pathways for this ionizable lipid are hydrolysis and oxidation. Understanding these mechanisms is key to mitigating them.
A. Hydrolytic Degradation
The ester linkage is the most susceptible point for hydrolysis. This reaction is catalyzed by acid or base and results in the cleavage of the molecule.
Caption: Primary hydrolytic degradation pathway.
References
- 1. heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate, 2089253-23-4 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound,High purity synthesis,Stable supply, CasNo.2089253-23-4 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]
- 4. This compound | C27H55NO3 | CID 126697476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. An ionizable lipid toolbox for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]
- 9. helixbiotech.com [helixbiotech.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. Development of an Analytical Method for Ionizable Lipids in Lipid Nanoparticles Using LC-MS/MS -Mass Spectrometry Letters | 학회 [koreascience.kr]
- 16. Development of an Analytical Method for Ionizable Lipids in Lipid Nanoparticles Using LC-MS/MS [kci.go.kr]
- 17. waters.com [waters.com]
- 18. benchchem.com [benchchem.com]
- 19. susupport.com [susupport.com]
- 20. Why mRNA-ionizable LNPs formulations are so short-lived: causes and way-out - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Investigation of the dose and structure effects of lipid oxidation products aldehydes on the generation of heterocyclic amines: A case study of 2-amino-1-methyl-6-phenylimidazo [4,5-b] pyridine (PhIP) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility for Ionizable Lipids
Welcome to the technical support center for advanced lipid formulations. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate , a key ionizable lipid in modern drug delivery systems. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to solve these issues effectively in your own experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm having difficulty dissolving this compound. It's appearing cloudy or forming a separate phase in my solvent. What's happening?
Answer: This is a common and expected challenge when first working with advanced ionizable lipids. The difficulty stems from the molecule's amphipathic nature and, most critically, its ionizable head group.
-
Causality - The "Why": this compound possesses long hydrocarbon tails, making it inherently hydrophobic, or "lipid-like".[1] Concurrently, it has a tertiary amine headgroup that is designed to be pH-sensitive. At neutral or basic pH, this amine is uncharged (deprotonated), making the entire molecule highly non-polar and poorly soluble in many common solvents, especially polar ones. The cloudiness or phase separation you observe is the lipid crashing out of solution.
-
The Key Insight: The solubility of this lipid is not static; it is a dynamic property that you must control, primarily through pH. This pH-dependent charge is the cornerstone of its function in encapsulating nucleic acids during Lipid Nanoparticle (LNP) formation.[2][3]
Below is a diagram illustrating the pH-dependent charge state of the lipid, which is the primary driver of its solubility.
Caption: pH-Dependent Ionization and Solubility.
Q2: What is the best starting solvent for dissolving this compound for LNP formulation?
Answer: For the vast majority of LNP formulation workflows, ethanol is the solvent of choice.[4][5]
-
Expertise & Experience: Ethanol provides an excellent balance of properties. It is polar enough to be miscible with the aqueous phase during LNP formation but non-polar enough to effectively solvate the lipid tails, especially when the headgroup is protonated. It is also relatively non-toxic and easily removed during downstream processing.[6] While other solvents like DMSO and DMF are listed as capable of dissolving the lipid, they are often not suitable for biopharmaceutical applications.[7]
-
Trustworthiness: Using a well-established solvent like ethanol minimizes process variables and aligns with numerous published and regulatory-approved formulation protocols.[3] The solvent injection method, a cornerstone of modern LNP manufacturing, relies on dissolving lipids in a water-miscible solvent like ethanol and rapidly mixing it with an aqueous phase.[4][5]
The table below summarizes common solvents. For LNP applications, ethanol is the recommended starting point.
| Solvent | Polarity Index | Boiling Point (°C) | Suitability for LNP Formulation |
| Ethanol | 5.2 | 78.4 | Excellent (Recommended) |
| Isopropanol | 4.3 | 82.5 | Good, may alter particle size[8] |
| Chloroform | 4.1 | 61.2 | Poor (Toxicity concerns) |
| DMF | 6.4 | 153 | Poor (Toxicity, high boiling point) |
| DMSO | 7.2 | 189 | Poor (Toxicity, high boiling point) |
Q3: I'm using ethanol, but the lipid still won't dissolve completely. What is the most critical step I am missing?
Answer: You must adjust the pH of your lipid-ethanol solution . This is the single most important parameter to control.
-
Authoritative Grounding: Ionizable lipids for nucleic acid delivery are specifically engineered to be positively charged at an acidic pH (typically 4.0-5.0).[9] This positive charge is induced by the protonation of the tertiary amine headgroup. The resulting electrostatic repulsion between the lipid headgroups and the increased polarity dramatically enhances solubility in polar organic solvents like ethanol. This acidic environment is also essential for the subsequent electrostatic binding to the negatively charged phosphate backbone of mRNA or other nucleic acids during particle formation.[10][11]
Protocol: Preparing an Acidified Lipid Stock Solution
-
Prepare an Acidic Stock: Create a dilute stock solution of a suitable acid (e.g., 0.1 M HCl or a citrate buffer) in 200-proof ethanol.
-
Initial Dispensing: Weigh the required amount of this compound into a sterile glass vial.
-
Solvent Addition: Add the majority of your target volume of ethanol (e.g., 95% of the final volume). The solution may appear cloudy or have visible lipid particulates.
-
Titration and Dissolution: While gently vortexing or stirring, add the acidic ethanol stock solution dropwise. You should observe the solution clearing as the lipid protonates and dissolves.
-
Final Volume: Once the solution is completely clear, add pure ethanol to reach your final target concentration.
-
Self-Validating System: The visual clarity of the solution is your primary indicator of success. A fully dissolved lipid stock solution should be completely transparent with no visible particulates or haze.
Q4: Can I use heat to improve solubility? What are the risks?
Answer: Yes, modest heating can be an effective secondary tool to aid dissolution, but it must be used judiciously.
-
Mechanistic Claim: Increasing the temperature increases the kinetic energy of the solvent molecules, which can help overcome intermolecular forces and increase the rate and extent of dissolution.[12] For lipids and waxes in ethanol, solubility has been shown to increase significantly with modestly elevated temperatures.[13][14]
Protocol: Controlled Heating for Dissolution
-
Follow the Acidification Protocol First: Ensure your ethanol is appropriately acidified as described in Q3. Heating a neutral solution will be far less effective.
-
Gentle Warming: Place the vial containing the lipid/ethanol slurry in a water bath or on a calibrated hot plate set to a low temperature (e.g., 40-60°C ).
-
Agitation: Gently swirl or stir the solution until it becomes clear. Do not use aggressive heating, as this can lead to solvent evaporation and concentration changes.
-
Cool to RT: Before use, allow the solution to cool to room temperature.
-
Critical Check: Observe the solution as it cools. If the lipid precipitates out, it indicates you are at or above the saturation solubility at room temperature, even with the correct pH. You may need to either work at a slightly elevated temperature or decrease the concentration.
-
Risk Mitigation: The primary risk is the degradation of the lipid, especially the ester linkage which can be susceptible to hydrolysis. Avoid prolonged exposure to high temperatures. Always cool the solution to your process temperature before mixing with the aqueous phase to ensure consistent LNP formation.
Q5: My lipid stock is clear, but it precipitates when I mix it with my aqueous buffer to form LNPs. How do I fix this?
Answer: This indicates an issue at the interface of mixing, likely related to pH shock or insufficient mixing energy. The core of LNP formation is a controlled precipitation process, but uncontrolled precipitation leads to aggregation.
-
Expertise & Experience: The key is to maintain an acidic environment at the point of mixing to keep the ionizable lipid charged and interactive with the nucleic acid.
Troubleshooting LNP Precipitation
-
Verify Aqueous Phase pH: Your aqueous phase (containing the nucleic acid) must be prepared in an acidic buffer (e.g., 50 mM citrate, pH 4.0).[10] Mixing an acidic ethanol phase with a neutral (pH 7.4) aqueous phase will cause the local pH to rise rapidly, neutralizing the lipid and causing it to crash out of solution before it can form stable nanoparticles.
-
Optimize Mixing: The rapid and turbulent mixing of the lipid-ethanol and aqueous phases is critical. This is why microfluidic systems are the gold standard.[15] They create a highly controlled environment where the solvent exchange is extremely fast, allowing lipids to self-assemble around the nucleic acid payload in a controlled manner. If you are using bulk mixing (e.g., solvent injection into a stirred beaker), ensure the stirring is vigorous and the injection is rapid and directed into the area of highest turbulence.[4]
-
Role of Helper Lipids: Ensure your formulation includes the other standard LNP components: a phospholipid (like DSPC), cholesterol, and a PEGylated lipid.[11][16] These components are not just passive structural elements; they are critical for stabilizing the forming nanoparticle and preventing aggregation.[17]
The diagram below outlines the critical workflow for preparing the lipid stock and forming nanoparticles, highlighting the points where solubility issues can arise.
Caption: LNP Formulation Workflow & Key Solubility Checkpoints.
Q6: How can I quantitatively measure the solubility of my lipid in a specific solvent system?
Answer: Visual inspection is a good qualitative start, but quantitative measurement is essential for reproducible science. The "shake-flask method" followed by HPLC analysis is a robust approach.[18] For solid-state solubility in lipid excipients, thermal methods are preferred.
Protocol: Shake-Flask Solubility Measurement
-
Prepare Supersaturated Solution: Add an excess amount of this compound to your chosen solvent system (e.g., acidified ethanol) in a sealed vial. The amount should be enough that a visible amount of undissolved lipid remains.
-
Equilibrate: Place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure the solution reaches equilibrium.
-
Separate Phases: Centrifuge the vial at high speed to pellet the undissolved lipid.
-
Sample the Supernatant: Carefully remove an aliquot of the clear supernatant. Be careful not to disturb the pellet.
-
Dilute and Analyze: Dilute the aliquot with a suitable mobile phase and analyze the concentration using a validated HPLC method against a standard curve. This concentration represents the saturation solubility under those conditions.
For determining the solubility limit within a solid lipid matrix (e.g., for NLCs), techniques like Differential Scanning Calorimetry (DSC) or Hot-Stage Microscopy (HSM) are more appropriate.[19] These methods detect the presence of crystalline drug within the lipid matrix after cooling from a melt.
References
- 1. This compound | C27H55NO3 | CID 126697476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]
- 3. Optimization of ionizable lipids for aerosolizable mRNA lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate, 2089253-23-4 | BroadPharm [broadpharm.com]
- 8. The Impact of Solvent Selection: Strategies to Guide the Manufacturing of Liposomes Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. helixbiotech.com [helixbiotech.com]
- 10. pH-dependent structural transitions in cationic ionizable lipid mesophases are critical for lipid nanoparticle function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. How Temperature Affects the Ethanol Extraction Process [machtechnologies.com]
- 13. Temperature-dependent solubility of wax compounds in ethanol | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
Welcome to the comprehensive technical support guide for the purification of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this critical ionizable lipid. Our goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to troubleshoot effectively and ensure the highest purity of your final product.
Introduction to this compound
This compound is a key ionizable lipid utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of polynucleotides, such as mRNA.[1][2][3] Its precise chemical structure, comprising a tertiary amine that is positively charged at low pH, a long acyl chain for lipid bilayer integration, and a biodegradable ester linkage, is fundamental to both the encapsulation of genetic material and its subsequent endosomal escape within target cells.[4] Given its role in therapeutic delivery systems, achieving high purity is paramount to ensure efficacy, stability, and safety.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical challenges you may face.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after the synthesis of this compound?
A1: Based on typical synthetic routes for similar amino esters, the most probable impurities include:
-
Unreacted Starting Materials: Such as heptadecan-9-ol, 8-bromooctanoic acid derivatives, or ethanolamine.
-
Over-alkylation Products: The secondary amine can potentially react with another molecule of the octanoate chain, leading to a tertiary amine with two octanoate arms.
-
Hydrolysis Products: The ester linkage can be susceptible to hydrolysis, especially in the presence of acid or base, leading to the formation of heptadecan-9-ol and 8-((2-hydroxyethyl)amino)octanoic acid.
-
Residual Solvents and Reagents: Solvents used during the reaction and workup (e.g., DMSO, DCM, DMF) and reagents like coupling agents or bases can be carried over.[3]
Q2: What analytical techniques are recommended for assessing the purity of my sample?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities with distinct signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for separating the target compound from impurities and confirming its molecular weight.[5] This is particularly useful for detecting trace-level impurities.
-
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or CAD): Allows for the quantification of purity by measuring the relative peak areas.[5]
Q3: What is the recommended storage condition for this compound?
A3: To minimize degradation, especially hydrolysis of the ester bond and oxidation of the amine, the compound should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen).[3] It is often supplied and stored dissolved in a non-polar organic solvent like ethanol or chloroform.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process, primarily focusing on column chromatography, which is a standard method for purifying such lipids.[6]
Issue 1: Poor Separation of the Target Compound from a Close-Eluting Impurity on a Silica Gel Column.
Potential Cause: The polarity difference between your target compound and the impurity is insufficient for effective separation with the chosen mobile phase. The secondary amine can also cause peak tailing on silica gel.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Increase Polarity Gradient: Start with a less polar solvent system and gradually increase the polarity. A common mobile phase for amino lipids is a gradient of methanol in dichloromethane (DCM).
-
Introduce a Basic Additive: To mitigate peak tailing caused by the interaction of the amine with acidic silanol groups on the silica, add a small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide (typically 0.1-1%) to your mobile phase.
-
-
Stationary Phase Selection:
-
Consider an Alternative Stationary Phase: If silica gel fails, consider using a different stationary phase. Alumina (basic or neutral) can sometimes provide a different selectivity for amines. For more challenging separations, reversed-phase chromatography (e.g., C18) may be effective, particularly if the impurities have different hydrophobic characteristics.[6][7]
-
Experimental Protocol: Optimizing Silica Gel Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase solvent (e.g., DCM).
-
Column Packing: Pack a glass column with silica gel in the initial, non-polar mobile phase (e.g., 100% DCM).
-
Loading: Carefully load the dissolved sample onto the top of the silica bed.
-
Elution:
-
Begin elution with the non-polar mobile phase.
-
Gradually increase the polarity by adding small increments of a polar solvent like methanol. A typical gradient might be from 0% to 10% methanol in DCM.
-
Incorporate 0.5% triethylamine into both the DCM and methanol to improve peak shape.
-
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.
Issue 2: The Product Appears to be Degrading on the Column.
Potential Cause: The acidic nature of standard silica gel can promote the hydrolysis of the ester linkage in your molecule, especially during long residence times on the column.
Troubleshooting Steps:
-
Neutralize the Stationary Phase:
-
Use a neutralized silica gel. You can prepare this by washing the silica gel with a dilute solution of a base like triethylamine in your mobile phase before packing the column.
-
Alternatively, use a commercially available deactivated or neutral silica gel.
-
-
Expedite the Purification:
-
Use flash chromatography with a slightly higher pressure to reduce the run time.
-
Avoid letting the loaded column sit for extended periods before elution.
-
Workflow for Minimizing On-Column Degradation
Caption: Decision workflow for addressing product degradation during chromatographic purification.
Issue 3: Low Overall Yield After Purification.
Potential Causes:
-
Product loss due to irreversible adsorption onto the stationary phase.
-
Incomplete elution from the column.
-
Degradation during the purification process (as discussed in Issue 2).
-
Co-elution of the product with impurities, leading to the discarding of mixed fractions.
Troubleshooting Steps:
-
Check for Irreversible Adsorption: After the main product has eluted, flush the column with a very polar solvent system (e.g., 20% methanol in DCM with 1% acetic acid) to see if any additional material is released. The acid can help to protonate and release any amine that is strongly bound to the silica.
-
Optimize Loading: Overloading the column can lead to poor separation and the need to discard broad, mixed fractions. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the stationary phase.
-
Re-purify Mixed Fractions: If a significant amount of your product is in mixed fractions, pool them, evaporate the solvent, and re-run the chromatography under more optimized conditions (e.g., a shallower gradient).
Quantitative Data Summary for Purification Optimization
| Parameter | Initial Attempt | Optimized Method 1 (w/ TEA) | Optimized Method 2 (Flash) |
| Crude Load | 1.0 g | 1.0 g | 1.0 g |
| Stationary Phase | Standard Silica | Standard Silica | Standard Silica |
| Mobile Phase | DCM/MeOH | DCM/MeOH + 0.5% TEA | DCM/MeOH + 0.5% TEA |
| Purity (by HPLC) | 85% | 98.5% | 99.1% |
| Isolated Yield | 0.65 g (65%) | 0.82 g (82%) | 0.85 g (85%) |
| Run Time | 4 hours | 3.5 hours | 1.5 hours |
Advanced Purification Strategies
For exceptionally challenging separations or when the highest possible purity is required (e.g., for clinical applications), consider these advanced techniques:
-
Supercritical Fluid Chromatography (SFC): This technique uses supercritical CO2 as the main mobile phase, often with a co-solvent like methanol. SFC can offer different selectivity compared to HPLC and is considered a "greener" purification method.[6]
-
Preparative HPLC: For the highest resolution, preparative reversed-phase HPLC can be employed. This is often used as a final polishing step to remove trace impurities.
Logical Relationship of Purification Choices
Caption: Typical purification workflow for this compound.
By understanding the chemical nature of this compound and anticipating potential impurities and purification challenges, you can develop a robust and efficient purification strategy. This guide provides a starting point for troubleshooting, and we encourage you to adapt these principles to your specific experimental context.
References
- 1. Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate | 2089251-33-0 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate, 2089253-23-4 | BroadPharm [broadpharm.com]
- 4. Optimization of ionizable lipids for aerosolizable mRNA lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Purification Strategies for LNP Building Blocks | CordenPharma [cordenpharma.com]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: A Guide to the Storage and Handling of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
Welcome to the technical support center for Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this ionizable lipid in their experimental workflows, particularly in the formulation of lipid nanoparticles (LNPs) for therapeutic delivery. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the integrity and optimal performance of this critical reagent in your research.
Understanding the Molecule: Chemical Stability Considerations
This compound is a key component in the development of advanced drug delivery systems. Its structure, featuring a secondary amine and an ester linkage, dictates its handling and storage requirements. Two primary chemical degradation pathways must be considered to maintain its integrity:
-
Ester Hydrolysis: The octanoate ester group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form octanoic acid and the corresponding alcohol. This process can be catalyzed by both acidic and alkaline conditions and is accelerated by increased temperatures.[1][2]
-
Oxidation: The secondary amine group can be susceptible to oxidation.[3][4] Exposure to air (oxygen) and certain contaminants can lead to the formation of undesired byproducts, potentially impacting the performance of the lipid in formulations.
Proper storage and handling are therefore paramount to minimize these degradation pathways and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of this compound.
Q1: How should I store the neat this compound upon arrival?
A1: Upon receiving the vial of neat this compound, it should be stored at -20°C for long-term stability.[5] It is advisable to minimize the frequency of opening the container to prevent exposure to atmospheric moisture and oxygen. For laboratories equipped with an argon or nitrogen line, blanketing the vial with an inert gas before sealing can provide an extra layer of protection against oxidation.
Q2: What is the recommended solvent for preparing a stock solution?
A2: Anhydrous ethanol is the most commonly used and recommended solvent for preparing stock solutions of ionizable lipids for LNP formulation.[6] This is due to its miscibility with the aqueous buffers used in the subsequent formulation steps and its ability to dissolve the lipid effectively. Other solvents such as DMSO, DCM, and DMF are also viable but may be less compatible with downstream applications.[5] Always use a high-purity, anhydrous grade of ethanol to minimize water content, which can contribute to hydrolysis.
Q3: How should I prepare and store a stock solution of this compound?
A3: To prepare a stock solution, allow the vial of the neat lipid to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Prepare the solution in a clean, dry, and RNase-free environment. A typical concentration for a stock solution is in the range of 10-50 mM in anhydrous ethanol.[7] Once prepared, the stock solution should be stored at -20°C or -80°C under an inert atmosphere (argon or nitrogen) if possible.[6][7] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: How long can I store the stock solution?
A4: While specific long-term stability data for this compound stock solutions are not extensively published, based on general lipid stability principles, it is recommended to use the stock solution within a few months of preparation when stored at -20°C. For longer-term storage, -80°C is preferable.[8] Regularly check for any visual changes in the solution, such as precipitation or discoloration, which may indicate degradation.
Q5: My stock solution appears cloudy or has precipitated after storage at -20°C. What should I do?
A5: Cloudiness or precipitation upon removal from the freezer can sometimes be due to the lipid coming out of solution at low temperatures. Allow the vial to warm to room temperature and vortex gently to see if the precipitate redissolves.[6] If the precipitate does not redissolve, it may be a sign of degradation or contamination, and it is recommended to prepare a fresh stock solution.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during experiments with this compound.
Issue 1: Inconsistent LNP Formulation Results (e.g., variable particle size, low encapsulation efficiency)
Potential Cause & Solution Workflow:
Caption: Troubleshooting workflow for inconsistent LNP formulation.
Detailed Steps:
-
Assess Lipid Stock Integrity:
-
Age of Stock Solution: If your stock solution is several months old, consider preparing a fresh one.
-
Storage Conditions: Confirm that the stock solution has been consistently stored at -20°C or below, with minimal exposure to air and light.
-
Visual Inspection: Before use, always visually inspect the stock solution for any signs of precipitation or discoloration.
-
-
Review Experimental Protocol:
-
Solvent Quality: Ensure you are using high-purity, anhydrous ethanol for the preparation of your lipid stock.
-
Mixing Parameters: Inconsistent LNP characteristics can often be traced back to variability in the mixing process (e.g., flow rates in microfluidic systems, manual mixing technique). Ensure these parameters are well-controlled and consistent between experiments.
-
Issue 2: Evidence of Lipid Degradation (e.g., unexpected peaks in analytical characterization)
Potential Cause & Solution Workflow:
Caption: Troubleshooting workflow for suspected lipid degradation.
Detailed Steps:
-
Investigate Potential for Hydrolysis:
-
Moisture Exposure: Review your handling procedures. Did you allow the vial to warm to room temperature before opening? Are you using anhydrous solvents?
-
pH of Solutions: The pH of the aqueous buffers used in LNP formulation can influence the rate of hydrolysis. While acidic buffers are necessary for protonation of the amine and encapsulation of nucleic acids, prolonged exposure should be managed.[2]
-
Temperature: Avoid exposing the lipid, either neat or in solution, to elevated temperatures for extended periods.
-
-
Consider Oxidation:
-
Air Exposure: Repeatedly opening the vial of the neat compound or stock solution increases its exposure to atmospheric oxygen. Aliquoting is a key preventative measure.
-
-
Action Plan:
-
If degradation is suspected, it is best to discard the current stock and prepare a fresh one from a new vial of the neat lipid.
-
Implement stricter handling protocols, including the use of anhydrous solvents, minimizing exposure to air and moisture, and controlling the temperature and pH of your experimental conditions.
-
Summary of Storage Conditions
| Form | Solvent | Temperature | Duration | Best Practices |
| Neat Compound | N/A | -20°C | Long-term | Store under inert gas (Ar/N₂); minimize vial opening. |
| Stock Solution | Anhydrous Ethanol | -20°C | Short-term (1-3 months) | Aliquot into single-use volumes; store under inert gas. |
| Stock Solution | Anhydrous Ethanol | -80°C | Longer-term (>3 months) | Aliquot into single-use volumes; store under inert gas. |
By adhering to these guidelines, researchers can ensure the quality and stability of this compound, leading to more reliable and reproducible experimental outcomes in the development of next-generation therapeutics.
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 5. heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate, 2089253-23-4 | BroadPharm [broadpharm.com]
- 6. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
Common issues with Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate experiments
Welcome to the technical support center for Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to the use of this ionizable lipid in your experiments.
I. Introduction to this compound
This compound is a novel ionizable lipid crucial for the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, such as mRNA and siRNA.[] Its pH-dependent positive charge is fundamental to the efficient encapsulation of negatively charged genetic material and its subsequent release into the cytoplasm of target cells.[][2] The structure of this lipid, featuring a tertiary amine headgroup and a biodegradable ester linkage, is designed to ensure biocompatibility and effective endosomal escape.
This guide will address common challenges encountered during the experimental use of this compound, from initial handling and formulation to in vitro and in vivo applications.
II. Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
A. Formulation and Physical Characterization Issues
Question 1: Why am I observing a high polydispersity index (PDI) and large particle size for my LNPs?
A high PDI and large particle size are common indicators of suboptimal LNP formation and can significantly impact the efficacy and safety of your formulation.[3]
Possible Causes and Solutions:
-
Inadequate Mixing: The rapid and homogenous mixing of the lipid-ethanol phase with the aqueous nucleic acid phase is critical for forming small, uniform LNPs.[4][5]
-
Troubleshooting:
-
If using manual mixing (e.g., pipetting), ensure rapid and consistent dispensing of the lipid phase into the aqueous phase with vigorous mixing. However, this method can have low reproducibility.[3]
-
For more consistent results, utilize a microfluidic mixing device.[4][6] Ensure the total flow rate (TFR) and flow rate ratio (FRR) are optimized. Higher TFR and FRR generally lead to smaller particle sizes.[7]
-
-
-
Suboptimal Lipid Ratios: The molar ratio of this compound to helper lipids (e.g., DSPC, cholesterol) and PEG-lipid is crucial for LNP stability and size.[8][9][10]
-
Troubleshooting:
-
Systematically vary the molar ratios of the lipid components. A common starting point for ionizable lipid-based LNPs is a molar ratio of approximately 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid.[11]
-
Refer to the table below for recommended starting formulation parameters.
-
-
| Parameter | Recommended Starting Range | Potential Impact of Deviation |
| Ionizable Lipid Molar % | 40-50% | Too low: poor encapsulation; Too high: potential toxicity. |
| DSPC Molar % | 10-15% | Affects bilayer rigidity and stability.[9][12] |
| Cholesterol Molar % | 35-45% | Modulates membrane fluidity and stability.[10][12] |
| PEG-Lipid Molar % | 1-2% | Too low: particle aggregation; Too high: reduced cellular uptake.[12] |
| N:P Ratio | 3-6 | The molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid. Affects encapsulation and particle stability. |
-
Poor Lipid Quality: Degradation of this compound or other lipid components can lead to impurities that interfere with LNP formation.
-
Troubleshooting:
-
Store the lipid stock solutions at the recommended temperature (-20°C) and protect them from light and moisture.[13]
-
Use fresh, high-purity lipids for each experiment.
-
-
Question 2: My encapsulation efficiency (EE) of mRNA/siRNA is consistently low. What could be the issue?
Low encapsulation efficiency is a critical problem that reduces the therapeutic potential of your LNP formulation.
Possible Causes and Solutions:
-
Incorrect pH of Aqueous Buffer: The pH of the aqueous buffer containing the nucleic acid must be acidic (typically pH 4.0-5.0) to ensure the protonation of the tertiary amine group of this compound.[2][14] This positive charge is essential for electrostatic interaction with the negatively charged nucleic acid backbone.
-
Troubleshooting:
-
Prepare your aqueous buffer (e.g., citrate or acetate buffer) fresh and verify the pH before use.
-
-
-
Suboptimal N:P Ratio: The ratio of the ionizable lipid's amine nitrogens to the nucleic acid's phosphates (N:P ratio) directly impacts encapsulation.
-
Troubleshooting:
-
Experiment with different N:P ratios, typically in the range of 3 to 6. A higher N:P ratio can improve encapsulation but may also increase toxicity.
-
-
-
Nucleic Acid Integrity: Degraded or aggregated nucleic acids will not encapsulate efficiently.
-
Troubleshooting:
-
Verify the integrity of your mRNA or siRNA using gel electrophoresis or a Bioanalyzer before formulation.
-
-
Experimental Workflow for Troubleshooting Low Encapsulation Efficiency
References
- 2. pnas.org [pnas.org]
- 3. susupport.com [susupport.com]
- 4. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 5. Use of Microfluidics to Prepare Lipid-Based Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Nanoparticle (LNP) generation in microfluidics [blog.darwin-microfluidics.com]
- 7. researchgate.net [researchgate.net]
- 8. The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 11. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate, 2089253-23-4 | BroadPharm [broadpharm.com]
- 14. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
An in-depth guide to synthesizing Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate, a key component in advanced drug delivery systems.
Overview of the Synthetic Strategy
The synthesis of this compound is most efficiently achieved through a two-step process. This strategy is designed for scalability and high purity of the final product. The overall workflow involves the initial synthesis of a key intermediate, Heptadecan-9-yl 8-bromooctanoate, followed by a nucleophilic substitution with ethanolamine.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route for this amino lipid?
The most robust method is a two-step synthesis involving the initial formation of Heptadecan-9-yl 8-bromooctanoate, followed by an SN2 reaction with ethanolamine. This approach is superior to alternatives like reductive amination for this specific molecule because the starting materials, 8-bromooctanoic acid and heptadecan-9-ol, are readily available, and the reaction steps are high-yielding and relatively clean, minimizing complex purification challenges.
Q2: What are the critical quality attributes of the starting materials?
The purity of the starting materials is paramount.
-
8-bromooctanoic acid: Should be free of di-acid impurities that can arise during its synthesis.
-
Heptadecan-9-ol: The presence of other isomers can lead to a final product with varied lipid tails, affecting the physicochemical properties of subsequent formulations.
-
Ethanolamine: Must be anhydrous, as water can react with the bromo-ester intermediate.
Q3: What are the key reaction parameters that influence the overall yield?
For the esterification step , the critical parameter is the effective removal of water to drive the reaction equilibrium towards the product. For the amination step , temperature control and the molar ratio of reactants are crucial. Using a significant excess of ethanolamine is key to maximizing the yield of the desired secondary amine and minimizing the formation of the tertiary amine side product.
Q4: How should the final product be characterized for purity and identity?
A combination of analytical techniques is recommended:
-
1H and 13C NMR: To confirm the chemical structure and identify the presence of any residual starting materials or solvents.
-
Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the final product (Expected [M+H]+ ≈ 442.4 g/mol )[1].
-
HPLC with an appropriate detector (e.g., ELSD or CAD): To determine the purity of the final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Part A: Synthesis of Heptadecan-9-yl 8-bromooctanoate (Intermediate)
Q: My esterification reaction yield is low, or the reaction is not reaching completion. What could be the cause?
A: Low yield in Fischer esterification is almost always due to the presence of water, which shifts the equilibrium back towards the starting materials.
Troubleshooting Steps:
-
Water Removal: Ensure your reaction is equipped with a Dean-Stark apparatus or molecular sieves to effectively sequester the water produced during the reaction[2].
-
Catalyst: Use a sufficient amount of an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid. If the reaction stalls, a fresh batch of catalyst may be required.
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before starting the reaction.
| Parameter | Standard Condition | Optimized Condition for Higher Yield |
| Solvent | Toluene | Toluene (Anhydrous) |
| Catalyst | p-TsOH (0.05 eq) | p-TsOH (0.1 eq) or H₂SO₄ (cat.) |
| Water Removal | Reflux | Reflux with Dean-Stark trap |
| Reaction Time | 12 hours | Monitor by TLC until starting acid is consumed |
Q: I'm observing significant side products after the esterification. What are they and how can I avoid them?
A: The primary side reaction is the formation of di-heptadecan-9-yl ether from the self-condensation of heptadecan-9-ol under harsh acidic conditions and high temperatures.
Mitigation Strategies:
-
Temperature Control: Do not overheat the reaction mixture. Maintain a gentle reflux.
-
Catalyst Choice: While effective, strong mineral acids like H₂SO₄ can promote ether formation more than milder catalysts like p-TsOH.
-
Stoichiometry: Use a slight excess of the alcohol (1.1-1.2 equivalents) to ensure the complete conversion of the more valuable 8-bromooctanoic acid, but avoid a large excess which can complicate purification.
Part B: Synthesis of this compound (Final Product)
Q: The amination reaction is slow, and after 24 hours, I still have a significant amount of starting bromo-ester. How can I speed it up?
A: The reaction between an alkyl bromide and an amine is an SN2 reaction. Its rate is dependent on concentration, temperature, and solvent.
Optimization Steps:
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the reaction rate. Monitor the reaction for potential side product formation at higher temperatures.
-
Solvent Choice: A polar aprotic solvent like DMF or DMSO can accelerate SN2 reactions. However, for this synthesis, using an excess of ethanolamine as both reactant and solvent is often the most effective strategy.
-
Concentration: If using a co-solvent, ensure the concentration of reactants is sufficiently high.
Q: My mass spectrometry results show a peak corresponding to the dialkylated product. How can this be avoided?
A: The desired secondary amine product can react with another molecule of the bromo-ester intermediate to form an undesired tertiary amine. This is a common issue in amine alkylations[3].
Prevention is key:
-
Molar Ratio: The most effective way to prevent dialkylation is to use a large excess of ethanolamine (at least 10 equivalents). This ensures that a molecule of the bromo-ester is statistically more likely to encounter an ethanolamine molecule than the secondary amine product.
-
Slow Addition: Add the bromo-ester intermediate dropwise to the neat ethanolamine at room temperature. This maintains a high concentration of the primary amine relative to the bromo-ester throughout the reaction.
Detailed Experimental Protocols
Protocol 1: Synthesis of Heptadecan-9-yl 8-bromooctanoate
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 8-bromooctanoic acid (1.0 eq), heptadecan-9-ol (1.1 eq), and p-toluenesulfonic acid monohydrate (0.05 eq).
-
Solvent: Add toluene to the flask (approx. 2 mL per gram of carboxylic acid).
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (typically 12-18 hours), cool the mixture to room temperature. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure intermediate as a colorless oil[4][5].
Protocol 2: Synthesis of this compound
-
Setup: In a round-bottom flask, add ethanolamine (15 eq).
-
Reaction: To the stirred ethanolamine, add the purified Heptadecan-9-yl 8-bromooctanoate (1.0 eq) dropwise over 30 minutes. The reaction is typically exothermic. Maintain the temperature below 40 °C using a water bath if necessary.
-
Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Once the reaction is complete, dilute the mixture with dichloromethane (DCM) and wash extensively with water to remove the excess ethanolamine. Wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (using a DCM/methanol gradient) to yield the final product as a viscous, pale yellow oil[6].
References
- 1. This compound | C27H55NO3 | CID 126697476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. heptadecan-9-yl 8-bromooctanoate, 2089253-22-3 | BroadPharm [broadpharm.com]
- 6. heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate, 2089253-23-4 | BroadPharm [broadpharm.com]
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate purity issues and solutions
Technical Support Center: Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
Last Updated: January 3, 2026
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals utilizing this ionizable amino lipid in their work, particularly in the formulation of lipid nanoparticles (LNPs) for therapeutic delivery.[1][2][3][4] The purity of this lipid is paramount to ensure the safety, efficacy, and stability of the final formulation.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify, resolve, and prevent purity-related issues in your experiments.
Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section addresses the most common issues encountered when working with this compound.
FAQ 1: What are the most critical impurities to monitor for this lipid?
The most critical impurities are those that can impact the efficacy and safety of an LNP-formulated product. For tertiary amino lipids like this one, the primary concerns are N-oxide and related aldehyde impurities.[5][6][7]
-
N-Oxide Impurities: The tertiary amine is susceptible to oxidation, forming an N-oxide. This impurity has been shown to covalently modify mRNA, leading to a loss of protein expression and reduced therapeutic activity.[5][6][7][8]
-
Aldehyde Impurities: Subsequent degradation of the N-oxide or impurities from the synthesis process can result in aldehyde formation. These reactive species can also compromise the integrity of the payload (e.g., mRNA).[5]
-
Starting Material & Synthesis Byproducts: Residuals from the synthesis, such as unreacted precursors or byproducts from side reactions, are also a major concern.
FAQ 2: My recently purchased lot shows a purity of ~90% by HPLC-CAD/ELSD. Is this acceptable?
While some suppliers may offer material at ~90% purity, for drug delivery applications, this is generally considered too low.[1] High-quality batches for LNP formulation should typically have a purity of greater than 98% or 99%.[5][6]
Causality: The remaining 10% consists of impurities that can negatively impact formulation stability, encapsulation efficiency, and biological activity. It is crucial to either purify the material further or procure a higher purity grade for in vivo studies.
FAQ 3: I observe peak broadening for the main compound peak during reverse-phase HPLC analysis. What is the cause?
Peak broadening, particularly for ionizable lipids, is often related to interactions with the stationary phase.
Common Causes & Solutions:
-
Poor Solvent Choice: The lipid may have poor solubility in the mobile phase. Ensure complete dissolution in an appropriate organic solvent like methanol, isopropanol, or a chloroform/methanol mixture before injection.[1][9]
-
Secondary Silanol Interactions: The tertiary amine can interact with residual acidic silanol groups on the silica-based column, leading to tailing.
-
Solution: Add a small amount of a competing amine (e.g., 0.1% triethylamine) or an ionic modifier (e.g., 10 mM ammonium acetate) to the mobile phase to mask these interactions.[9]
-
-
Column Overload: Injecting too much mass onto the column can cause peak distortion. Try reducing the injection volume or sample concentration.
FAQ 4: How should I store this compound to prevent degradation?
Proper storage is critical to prevent the formation of oxidative and hydrolytic impurities.
-
Temperature: Store at -20°C or lower for long-term stability.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the tertiary amine.
-
Solvent: If stored in solution, use a high-purity, anhydrous aprotic solvent. Avoid prolonged storage in protic solvents like ethanol, which could potentially participate in transesterification over very long periods, although ester hydrolysis is a more common concern if water is present.
Part 2: In-Depth Troubleshooting Guides
This section provides structured workflows for diagnosing and solving complex purity issues.
Guide 1: Investigating Unknown Peaks in LC-MS Data
You've run an LC-MS analysis and see several unexpected peaks. This guide will help you identify their source.
References
- 1. heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate, 2089253-23-4 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WHITEPAPER - Purity is Paramount: Assessing N-Oxide Impurities in Lipids Used in Lipid Nanoparticle Delivery Systems - Drug Development and Delivery [drug-dev.com]
- 6. sciex.com [sciex.com]
- 7. sciex.com [sciex.com]
- 8. sciex.com [sciex.com]
- 9. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the NMR Analysis of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
For Researchers, Scientists, and Drug Development Professionals
The unique structure of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate, featuring a long-chain secondary ester, a central amino-octanoate linker, and a terminal hydroxyethyl group, presents a distinct NMR fingerprint. Understanding this fingerprint is critical for confirming successful synthesis and ensuring the material's quality for formulation development.
Part 1: Theoretical Spectroscopic Analysis
A thorough analysis of the expected ¹H and ¹³C NMR spectra is the first step in structural verification. The predictions outlined below are based on established chemical shift principles for long-chain esters, amino alcohols, and aliphatic chains[1][2][3][4].
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information about the chemical environment of protons. The key to interpreting the spectrum of this molecule is to break it down by functional region, from the aliphatic chains to the protons adjacent to heteroatoms (Oxygen and Nitrogen), which will be the most downfield.
-
Heptadecan-9-yl Moiety:
-
The two terminal methyl groups (H-17' and H-1) are expected to appear as triplets around δ 0.8-0.9 ppm .
-
The extensive methylene (-CH₂-) backbone of both alkyl chains will produce a large, overlapping multiplet signal in the δ 1.2-1.4 ppm region.
-
The methine proton (H-9') directly attached to the ester oxygen is highly deshielded and will be a key diagnostic signal, appearing as a multiplet around δ 4.8-5.0 ppm .
-
-
Octanoate Linker and Amino Alcohol Group:
-
The protons alpha to the carbonyl group (H-2) will be deshielded, appearing as a triplet around δ 2.2-2.3 ppm [1][2].
-
The methylene groups adjacent to the nitrogen (H-8, H-1'') will be shifted downfield to approximately δ 2.6-2.8 ppm .
-
The methylene group adjacent to the terminal hydroxyl function (H-2'') is expected around δ 3.6-3.7 ppm .
-
The hydroxyl (-OH) and amine (-NH) protons are exchangeable and their chemical shifts are highly dependent on solvent, concentration, and temperature. They may appear as broad singlets or may not be observed.
-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-17' (CH₃) | 0.8 - 0.9 | Triplet (t) | 3H |
| H-1 (CH₃) | 0.8 - 0.9 | Triplet (t) | 3H |
| -(CH₂)n- (Bulk Chains) | 1.2 - 1.4 | Multiplet (m) | ~36H |
| H-2 (α to C=O) | 2.2 - 2.3 | Triplet (t) | 2H |
| H-8, H-1'' (α to N) | 2.6 - 2.8 | Multiplet (m) | 4H |
| H-2'' (α to OH) | 3.6 - 3.7 | Triplet (t) | 2H |
| H-9' (CH-O-C=O) | 4.8 - 5.0 | Multiplet (m) | 1H |
| -NH, -OH | Variable | Broad Singlet (br s) | 2H |
Predicted ¹³C NMR Spectrum
Carbon-13 NMR spectroscopy complements the proton data by identifying all unique carbon environments within the molecule.
-
Key Diagnostic Signals:
-
The carbonyl carbon (C-1) of the ester is the most deshielded carbon, expected in the δ 173-175 ppm range[3][5].
-
The methine carbon bonded to the ester oxygen (C-9') will appear around δ 70-75 ppm .
-
Carbons adjacent to the nitrogen (C-8, C-1'') and the terminal hydroxyl group (C-2'') will be in the δ 40-60 ppm region[3].
-
-
Aliphatic Region:
-
The bulk methylene (-CH₂-) carbons of the long alkyl chains will resonate between δ 22-35 ppm .
-
The terminal methyl carbons (C-17', C-1) will be the most upfield, appearing around δ 14 ppm .
-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 173 - 175 |
| CH-O (Ester) | 70 - 75 |
| CH₂-OH | 58 - 62 |
| CH₂-N | 48 - 52 |
| CH₂-C=O | 34 - 36 |
| -(CH₂)n- (Bulk Chains) | 22 - 35 |
| CH₃ (Terminal) | ~14 |
Part 2: A Self-Validating Experimental Workflow
To ensure the trustworthiness and accuracy of the structural assignment, a multi-step NMR analysis including 2D correlation experiments is essential. This approach creates a self-validating system where assignments are confirmed through multiple, independent correlations.
Experimental Protocol
-
Sample Preparation : Accurately weigh 15-20 mg of the lipid for ¹H NMR (30-50 mg for ¹³C NMR)[6][7]. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), which is effective for nonpolar organic compounds[6][8]. Ensure the sample is fully dissolved and transfer it to a high-quality 5 mm NMR tube, avoiding any solid particulates[8][9].
-
1D NMR Acquisition : Acquire standard ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer.
-
2D NMR Acquisition :
-
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically through 2-3 bonds. It is crucial for tracing the connectivity within the alkyl chains and linking adjacent methylene groups[10][11][12].
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to their attached carbons (¹JCH). It is the most powerful tool for definitively assigning carbon signals based on the more easily interpreted proton spectrum[10][12][13].
-
The following diagram illustrates the logical workflow for unambiguous structural verification.
Caption: NMR analysis workflow for structural verification.
Part 3: Comparative Analysis
An essential aspect of quality control is distinguishing the final product from key starting materials or potential side products. NMR spectroscopy provides a clear method for this comparison.
-
vs. Heptadecan-9-ol (Precursor) : The alcohol precursor would lack the entire amino-octanoate portion. Crucially, the ¹H NMR signal for the H-9' methine proton would be shifted upfield to ~δ 3.6 ppm , and the spectrum would be missing the characteristic H-2 triplet at δ ~2.2-2.3 ppm and all signals from the amino alcohol moiety. The ¹³C spectrum would lack the ester carbonyl signal at ~174 ppm.
-
vs. 8-((2-hydroxyethyl)amino)octanoic acid (Precursor) : The acid precursor would show a very broad carboxylic acid proton (-COOH) signal downfield (>δ 10 ppm) in the ¹H spectrum. It would lack all signals from the C17 heptadecan-9-yl chain, most notably the diagnostic methine proton at δ ~4.8-5.0 ppm.
-
Alternative Esterification Product : If esterification occurred at the primary alcohol of the 2-hydroxyethyl group instead of the secondary heptadecan-9-ol, the spectral features would change dramatically. The -CH₂-O-C=O protons would appear as a triplet around δ 4.1-4.3 ppm , a distinctly different chemical shift and multiplicity from the methine signal at δ ~4.8-5.0 ppm expected for the correct product.
This comparative data underscores the power of NMR to confirm not only the presence of all molecular fragments but also their correct connectivity.
Confirming Connectivity with 2D NMR
A 2D COSY spectrum would provide definitive proof of the proton-proton network. For example, a cross-peak between the methine proton signal (H-9', δ ~4.9 ppm) and the adjacent methylene protons on the C17 chain would confirm the location of the ester linkage. Similarly, correlations between the H-8, H-1'', and H-2'' signals would validate the structure of the amino alcohol side chain. The HSQC spectrum serves as the final validation, linking every proton assignment directly to a specific carbon in the backbone.
Caption: Key COSY correlations in the molecule.
Conclusion
The NMR analysis of this compound relies on the identification of key diagnostic signals in both ¹H and ¹³C spectra. The methine proton (H-9') at ~δ 4.8-5.0 ppm, the alpha-carbonyl protons (H-2) at ~δ 2.2-2.3 ppm, and the ester carbonyl carbon at ~δ 174 ppm are cornerstone peaks for structural confirmation. A comprehensive analysis, validated by 2D COSY and HSQC experiments, provides an unambiguous and trustworthy method to verify the molecular structure, ensuring the identity and purity of this lipid for its application in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. compoundchem.com [compoundchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. scribd.com [scribd.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. emerypharma.com [emerypharma.com]
A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
Introduction
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is a synthetic ionizable lipid that has garnered significant interest in the pharmaceutical industry.[1][2] Its amphiphilic structure, featuring a long hydrocarbon chain, a tertiary amine, an ester linkage, and a hydroxyl group, makes it a critical component in the formulation of lipid nanoparticles (LNPs). These LNPs are instrumental in the delivery of nucleic acid-based therapeutics, such as mRNA vaccines.[3][4][5] The precise chemical structure and purity of this lipid are paramount to the efficacy and safety of the final drug product.
This guide provides an in-depth exploration of the mass spectrometric analysis of this compound, offering a comparative perspective with other analytical techniques. As Senior Application Scientists, our goal is not just to provide protocols, but to elucidate the rationale behind our analytical choices, ensuring robust and reliable characterization.
Mass Spectrometry: A Tool for Structural Elucidation and Purity Assessment
Mass spectrometry (MS) is an indispensable technique for the characterization of synthetic lipids like this compound. It provides precise molecular weight determination and detailed structural information through fragmentation analysis.
Ionization Techniques: The Gateway to Mass Analysis
The choice of ionization technique is critical for the successful analysis of this lipid. Given its non-volatile nature and susceptibility to thermal degradation, "soft" ionization methods are preferred.
-
Electrospray Ionization (ESI): ESI is the premier choice for this molecule.[6] It is a soft ionization technique that generates intact molecular ions from solution, minimizing in-source fragmentation.[6] The presence of a tertiary amine in this compound makes it readily protonated in the positive ion mode, forming a prominent [M+H]⁺ ion.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): While also a soft ionization technique useful for large and labile molecules, MALDI is often more suitable for high-throughput screening and tissue imaging.[2] For the detailed structural characterization of a pure compound, ESI coupled with a high-resolution mass analyzer is generally more informative.
Predicted Mass Spectrum and Fragmentation Pathway
The molecular formula of this compound is C₂₇H₅₅NO₃, with a monoisotopic mass of 441.4182 g/mol .[7] In positive-ion ESI-MS, the protonated molecule [M+H]⁺ is expected at an m/z of 442.4255.
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will induce fragmentation, providing a structural fingerprint of the molecule. The fragmentation pattern is predictable based on the functional groups present: an ester, a tertiary amine, and a hydroxyl group.
Key Fragmentation Pathways:
-
α-Cleavage adjacent to the nitrogen: This is a characteristic fragmentation for amines.[8] Cleavage of the C-C bond adjacent to the nitrogen can lead to the formation of a stable iminium ion.
-
Cleavage of the ester bond: Ester fragmentation can occur through α-cleavage at the carbonyl group or via McLafferty rearrangement.[9]
-
Loss of the hydroxyethyl group: The C-N bond can cleave, leading to the loss of the hydroxyethylamino group or fragments thereof.
-
Cleavage of the heptadecan-9-yl chain: Fragmentation within the long alkyl chain can also occur, though these are typically less intense than cleavages at functional groups.
The following diagram illustrates the predicted fragmentation pathway for this compound.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Predicted Fragment Ions
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 442.4255 | Protonated molecule |
| Fragment A | 398.3785 | Loss of the hydroxyethyl group (C₂H₅NO) |
| Fragment B | 158.1176 | Octanoic acid fragment after ester cleavage |
| Fragment C | 284.3152 | Heptadecan-9-yl cation after ester cleavage |
| Fragment D | 102.1019 | Iminium ion from α-cleavage at the nitrogen |
Comparative Analysis with Alternative Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization often involves orthogonal techniques.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC-CAD is a robust method for the quantification of lipids, especially those lacking a UV chromophore, like this compound.[10]
-
Principle: HPLC separates the components of a mixture, and the CAD detector nebulizes the eluent, creating charged particles that are detected by an electrometer. The response is largely independent of the chemical structure of the analyte, making it suitable for quantifying different lipid classes in a single run.[11]
-
Advantages: Excellent for quantification and purity assessment of the bulk material.[4][5] It is a routine quality control method for LNP formulations.[3][12]
-
Limitations: Provides no structural information beyond retention time comparison with a standard. It is less sensitive than mass spectrometry for trace impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for the definitive structural elucidation of organic molecules.
-
Principle: NMR exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.
-
Advantages: Unambiguous structure determination and stereochemistry. It is non-destructive and can be used for quantification (qNMR).
-
Limitations: Requires larger sample amounts compared to mass spectrometry and is less suitable for complex mixture analysis without prior separation. The interpretation of NMR spectra can be complex.[1][13][14]
Comparison Summary
| Feature | Mass Spectrometry (ESI-MS/MS) | HPLC-CAD | NMR Spectroscopy |
| Primary Use | Structural Elucidation, Impurity ID | Quantification, Purity | Definitive Structure ID |
| Sensitivity | High (fmol to amol) | Moderate (ng to µg) | Low (mg) |
| Quantitative | Yes (with standards) | Excellent | Yes (qNMR) |
| Structural Info | High (fragmentation) | Low (retention time) | Very High (connectivity) |
| Throughput | High | High | Low |
Experimental Protocols
Protocol 1: Sample Preparation for Mass Spectrometry
Rationale: Proper sample preparation is crucial to ensure accurate and reproducible results. The goal is to dissolve the lipid in a solvent compatible with ESI and at a concentration that avoids detector saturation.
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution with 50:50 (v/v) acetonitrile:water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The formic acid is added to promote protonation and enhance the [M+H]⁺ signal.
Protocol 2: Direct Infusion ESI-MS Analysis
Rationale: Direct infusion provides a rapid assessment of the molecular weight and overall purity of the sample.
-
Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the instrument to positive ion mode.
-
Infusion: Infuse the working solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
-
Data Acquisition (MS1): Acquire full scan mass spectra over a mass range of m/z 100-1000. Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the [M+H]⁺ ion at m/z 442.4.
-
Data Acquisition (MS/MS): Perform a product ion scan on the [M+H]⁺ precursor ion. Select an appropriate collision energy (e.g., 10-40 eV) to induce fragmentation. The optimal collision energy should be determined experimentally to generate a rich fragmentation spectrum.
Protocol 3: LC-MS/MS Analysis for Impurity Profiling
Rationale: Coupling liquid chromatography with mass spectrometry allows for the separation of impurities from the main component, enabling their individual characterization.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating lipids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 50% B to 100% B over 10 minutes, followed by a 5-minute hold at 100% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Acquisition Mode: Data-dependent acquisition (DDA), where the instrument automatically switches from MS1 scans to MS2 scans for the most abundant ions.
-
-
Data Analysis: Process the data using appropriate software to identify and characterize any co-eluting impurities based on their mass spectra and fragmentation patterns.
The following diagram illustrates a typical LC-MS/MS workflow.
Caption: A typical workflow for the LC-MS/MS analysis of ionizable lipids.
Conclusion
The mass spectrometric analysis of this compound, particularly using ESI-MS/MS, provides invaluable information for its structural confirmation and impurity profiling. When used in conjunction with orthogonal techniques like HPLC-CAD for quantification and NMR for definitive structural elucidation, a comprehensive and robust characterization of this critical pharmaceutical excipient can be achieved. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to confidently analyze this and similar lipid molecules, ensuring the quality and safety of advanced therapeutic products.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Lipid Nanoparticle Characterization by RP-HPLC-CAD on a C6-Phenyl Column [phenomenex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector | Semantic Scholar [semanticscholar.org]
- 6. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. RP-CAD for Lipid Quantification: Systematic Method Development and Intensified LNP Process Characterization | MDPI [mdpi.com]
- 12. Charged Aerosol Detectors: Superior Lipid Component Analysis During Lipid Nanoparticle Development and Quality Control | Technology Networks [technologynetworks.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the HPLC Analysis of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate and Other Novel Ionizable Lipids
In the rapidly evolving landscape of drug delivery, particularly with the advent of mRNA-based therapeutics, the characterization of lipid nanoparticles (LNPs) and their components is of paramount importance.[1][2] Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is a novel ionizable lipid that plays a crucial role in the efficacy and safety of such delivery systems.[3][4] Its accurate quantification is not merely a quality control checkpoint but a cornerstone of robust formulation development and stability testing. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) based methods for the analysis of this and similar ionizable lipids, offering insights into methodological choices and their practical implications for researchers, scientists, and drug development professionals.
The primary analytical challenge presented by this compound and many other lipids is the absence of a significant UV-absorbing chromophore, rendering standard HPLC with UV/Vis detection ineffective.[5][6] This necessitates the use of universal detectors such as Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD), or the highly sensitive and specific Mass Spectrometry (MS).[7][8][9][10] This guide will explore and compare two primary HPLC-based approaches: Reversed-Phase HPLC (RP-HPLC) coupled with CAD/ELSD and Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS.
Method 1: Reversed-Phase HPLC with Charged Aerosol Detection (RP-HPLC-CAD)
Reversed-phase chromatography is a stalwart in the analysis of lipids due to its ability to separate molecules based on their hydrophobicity.[6][10] For ionizable lipids like this compound, which possess a long alkyl chain, RP-HPLC offers excellent retention and resolution from other LNP components such as cholesterol, helper lipids, and PEGylated lipids.[11][12]
The Charged Aerosol Detector (CAD) is a universal detector that is well-suited for the analysis of non-volatile and semi-volatile compounds.[7][8][9] It operates by nebulizing the column effluent, charging the resulting aerosol particles, and then measuring the electrical charge. This detection method provides a more uniform response for different analytes compared to ELSD, and it is not dependent on the optical properties of the analyte.[9]
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
Charged Aerosol Detector (CAD).
-
-
Chromatographic Conditions:
-
Column: A C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (50:50, v/v).
-
Gradient:
-
0-2 min: 80% B
-
2-10 min: 80% to 100% B
-
10-15 min: 100% B
-
15.1-20 min: 80% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
-
CAD Settings:
-
Evaporation Temperature: 35 °C.
-
Gas Pressure: 35 psi.
-
-
Sample Preparation:
-
Dissolve the lipid standard or LNP formulation in a mixture of chloroform and methanol (1:1, v/v) to a final concentration of 1 mg/mL.
-
Further dilute with the initial mobile phase conditions to the desired concentration range for the calibration curve.
-
-
The C18 column is chosen for its strong hydrophobic retention of the long alkyl chain of the analyte.
-
Formic acid in the mobile phase helps to protonate the tertiary amine of the ionizable lipid, leading to better peak shape.
-
The gradient elution is necessary to first elute any polar impurities and then effectively resolve the highly retained lipid components.
-
A column temperature of 40 °C reduces the viscosity of the mobile phase and can improve peak shape and reproducibility.
Method 2: Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS)
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative separation technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[13][14] In HILIC, analytes are separated based on their polarity, with more polar compounds being more strongly retained.[14] This technique can be particularly advantageous for separating different classes of lipids.[15][16]
Coupling HILIC with Mass Spectrometry (MS) provides a highly sensitive and specific detection method.[10][17] MS allows for the confirmation of the analyte's identity based on its mass-to-charge ratio (m/z) and can provide structural information through fragmentation patterns.
-
Instrumentation:
-
UHPLC/HPLC system with a binary pump, autosampler, and column oven.
-
Mass Spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A HILIC column with a polar stationary phase (e.g., silica, diol, or amide-based, 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: 95% to 80% B
-
8-10 min: 80% to 50% B
-
10.1-15 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.
-
-
MS Settings (ESI in Positive Ion Mode):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Scan Range: m/z 100-1000.
-
-
Sample Preparation:
-
Dissolve the lipid standard or LNP formulation in acetonitrile to a final concentration of 100 µg/mL.
-
Further dilute with acetonitrile to the desired concentration range for the calibration curve.
-
-
The HILIC column separates based on polarity, which can be useful for resolving the target lipid from other lipid classes that may have similar hydrophobicity but different polar head groups.[18]
-
Ammonium formate is a volatile salt that is compatible with MS detection and helps to improve ionization efficiency.
-
The high organic content of the mobile phase in HILIC is advantageous for ESI-MS as it promotes efficient solvent desolvation and analyte ionization.
-
Positive ion mode is selected due to the presence of the ionizable amino group in the analyte.
Comparative Analysis
| Parameter | RP-HPLC-CAD | HILIC-MS |
| Principle of Separation | Hydrophobicity | Polarity |
| Detection Method | Charged Aerosol Detection | Mass Spectrometry |
| Selectivity | Good for resolving lipids with different alkyl chain lengths. | Excellent for resolving different lipid classes and isomers. High specificity from MS. |
| Sensitivity | Good (low ng range).[9] | Excellent (pg to fg range). |
| Linearity | Non-linear over a wide dynamic range, often requiring a quadratic or power fit.[19] | Good over several orders of magnitude. |
| Identification Confidence | Based on retention time only. | High, based on retention time and mass-to-charge ratio. |
| Cost & Complexity | Lower instrumentation cost and complexity. | Higher instrumentation cost and requires more specialized expertise. |
| Mobile Phase Compatibility | Compatible with a wide range of buffers. | Requires volatile buffers for MS compatibility. |
Experimental Workflow and Logical Relationships
Caption: Workflow for the HPLC analysis of ionizable lipids.
Conclusion
The choice between RP-HPLC-CAD and HILIC-MS for the analysis of this compound and similar ionizable lipids depends on the specific requirements of the analysis.
-
RP-HPLC-CAD is a robust and cost-effective method that is well-suited for routine quality control applications where the primary goal is the quantification of the main lipid components. Its universal detection principle is a significant advantage for analyzing compounds without a chromophore.
-
HILIC-MS offers superior sensitivity and selectivity, making it the preferred method for research and development, impurity profiling, and metabolite identification. The high confidence in analyte identification provided by MS is invaluable in complex sample matrices.
For a comprehensive understanding of an LNP formulation, a multi-faceted analytical approach is often employed.[2][20] This may involve using RP-HPLC-CAD for routine quantification and stability studies, while leveraging the power of HILIC-MS for in-depth characterization and troubleshooting. As the field of lipid-based drug delivery continues to expand, the development and validation of reliable analytical methods will remain a critical component of bringing safe and effective therapies to patients.
References
- 1. HPLC Analysis Of Lipids Used In LNP Formulations With Evaporative Light Scattering Detection [advancingrna.com]
- 2. blog.curapath.com [blog.curapath.com]
- 3. heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate, 2089253-23-4 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. The analysis of lipids via HPLC with a charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Publication : USDA ARS [ars.usda.gov]
- 9. hplc.eu [hplc.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. mdpi.com [mdpi.com]
- 13. Hydrophilic interaction liquid chromatography-mass spectrometry of (lyso)phosphatidic acids, (lyso)phosphatidylserines and other lipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 15. lcms.cz [lcms.cz]
- 16. Lipidomic analysis using hydrophilic interaction liquid chromatography microgradient fractionation of total lipid extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Ionizable Lipids in mRNA Delivery: Benchmarking Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate against the Clinically Validated SM-102
In the rapidly evolving landscape of mRNA-based therapeutics and vaccines, the sophisticated design of lipid nanoparticle (LNP) delivery systems is paramount to clinical success. At the heart of these formulations lies the ionizable lipid, a component meticulously engineered to navigate the complex journey of mRNA delivery from encapsulation to cytosolic release. This guide provides an in-depth technical comparison of the clinically validated and widely utilized ionizable lipid, SM-102, with an emerging counterpart, Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate.
While SM-102's performance is well-documented, serving as a cornerstone of the Moderna COVID-19 vaccine, publicly available efficacy data for this compound remains limited.[1][2][3] Therefore, this guide will first establish a comprehensive baseline by detailing the structure, mechanism, and performance of SM-102. Subsequently, we will dissect the structure of this compound, leveraging established structure-activity relationships of ionizable lipids to infer its potential efficacy and compare it to the benchmark.
The Pivotal Role of Ionizable Lipids in mRNA Delivery
Ionizable lipids are a class of cationic lipids with a unique pH-responsive nature. At the acidic pH required for LNP formulation, their amine headgroups are protonated, facilitating the encapsulation of negatively charged mRNA.[4] However, at physiological pH (around 7.4), they remain largely neutral, a critical feature that reduces toxicity and minimizes non-specific interactions with cellular membranes upon administration.[4] Once the LNP is internalized by the cell via endocytosis, the endosome matures and its internal pH drops. This acidic environment again protonates the ionizable lipid, triggering a cascade of events that leads to endosomal escape and the release of the mRNA payload into the cytoplasm, where it can be translated into the therapeutic protein.
SM-102: A Clinically Proven Benchmark
SM-102, with the IUPAC name heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate, is a cornerstone of modern mRNA delivery technology.[5][6] Its well-defined structure, featuring a tertiary amine headgroup, biodegradable ester bonds, and branched lipid tails, has been optimized for potent in vivo performance.
Structural and Functional Attributes of SM-102:
-
pH-Sensitive Headgroup: The tertiary amine in SM-102 has a pKa in the range of 6.0-6.5, allowing for efficient mRNA encapsulation at low pH and a return to a near-neutral state at physiological pH.
-
Biodegradable Linkages: The presence of ester bonds in its structure allows for metabolic breakdown in vivo, enhancing its safety profile and reducing the potential for lipid accumulation.
-
Branched Hydrophobic Tails: The branched alkyl chains of SM-102 are crucial for the overall structure and fusogenicity of the LNP, contributing to the destabilization of the endosomal membrane.
This compound: A Structural Analysis and Inferred Efficacy
This compound (CAS 2089253-23-4) presents a structurally related yet distinct profile compared to SM-102.[1][2][3][7][8] While direct comparative efficacy data is not yet widely published, we can infer its potential performance based on established structure-activity relationships in ionizable lipid design.[9][10][11]
Key Structural Features and Their Implications:
-
Secondary Amine Headgroup: Unlike the tertiary amine of SM-102, this lipid possesses a secondary amine. This structural difference can influence the pKa of the molecule, potentially altering the optimal pH for LNP formulation and the pH-responsiveness within the endosome.
-
Single Hydrophobic Tail Linkage: The structure suggests a more linear arrangement compared to the multi-tailed structure of SM-102. The geometry of the lipid tails is known to significantly impact the fusogenicity of the LNP and its ability to disrupt the endosomal membrane.
-
Ester Bond: Similar to SM-102, the presence of an ester bond suggests a degree of biodegradability, which is a favorable characteristic for in vivo applications.
Comparative Overview: SM-102 vs. This compound
The following table summarizes the known properties of SM-102 and the inferred characteristics of this compound based on its structure.
| Feature | SM-102 | This compound |
| IUPAC Name | heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate | This compound |
| CAS Number | 2089251-47-6 | 2089253-23-4 |
| Amine Headgroup | Tertiary | Secondary |
| Biodegradability | Contains ester bonds, suggesting biodegradability | Contains an ester bond, suggesting biodegradability |
| In Vivo Efficacy | Clinically validated with high transfection efficiency | To be determined through experimental studies |
| Toxicity Profile | Generally well-tolerated in clinical use | Hypothesized to have a favorable toxicity profile due to biodegradability |
Experimental Protocol: In Vitro Transfection Efficiency Assay
To empirically determine and compare the efficacy of novel ionizable lipids like this compound against established benchmarks such as SM-102, a robust in vitro transfection efficiency assay is essential.
Objective:
To quantify and compare the protein expression levels in a relevant cell line following transfection with mRNA-LNP formulations containing either SM-102 or this compound.
Materials:
-
mRNA encoding a reporter protein (e.g., Luciferase or Green Fluorescent Protein)
-
Ionizable lipids: SM-102 and this compound
-
Helper lipids: DSPC, Cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000)
-
Ethanol (ACS grade)
-
Citrate buffer (50 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell line (e.g., HEK293T, HeLa)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Microfluidic mixing device for LNP formulation
-
Dynamic Light Scattering (DLS) instrument for particle size and polydispersity index (PDI) measurement
-
Assay-specific detection reagents (e.g., Luciferase assay substrate) and a plate reader.
Methodology:
-
Lipid Stock Preparation: Prepare stock solutions of the ionizable lipid (SM-102 or this compound), DSPC, Cholesterol, and PEG-lipid in ethanol at appropriate concentrations.
-
mRNA Solution Preparation: Dilute the reporter mRNA in the citrate buffer.
-
LNP Formulation:
-
Combine the lipid stock solutions in a molar ratio of approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the mRNA-citrate buffer solution at a defined flow rate ratio (e.g., 3:1 aqueous:organic).
-
-
LNP Characterization:
-
Dialyze the formulated LNPs against PBS to remove ethanol and raise the pH.
-
Measure the particle size, PDI, and zeta potential using a DLS instrument.
-
Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
-
-
Cell Seeding: Seed the chosen cell line in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Dilute the mRNA-LNP formulations to the desired concentrations in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing the LNPs.
-
Incubate the cells for 24-48 hours.
-
-
Quantification of Protein Expression:
-
Lyse the cells and perform the reporter protein assay according to the manufacturer's instructions (e.g., measure luminescence for luciferase).
-
Normalize the reporter signal to the total protein content in each well.
-
Visualizing the Experimental Workflow and Mechanism
To further elucidate the processes described, the following diagrams illustrate the experimental workflow and the proposed mechanism of endosomal escape.
Conclusion and Future Directions
SM-102 stands as a testament to the power of rational lipid design in enabling revolutionary mRNA technologies. Its success provides a clear benchmark for the evaluation of new ionizable lipids. While this compound shares some structural motifs with SM-102, its distinct secondary amine headgroup warrants thorough experimental investigation to determine its efficacy in mRNA delivery.
The provided experimental protocol offers a robust framework for such an evaluation. Future studies should focus on a direct, head-to-head comparison of these lipids within identical LNP formulations, assessing not only in vitro transfection efficiency but also in vivo biodistribution, protein expression kinetics, and overall safety profiles. As the field of mRNA therapeutics continues to expand, the development and rigorous characterization of novel ionizable lipids will be critical in unlocking the full potential of this transformative technology.
References
- 1. This compound | C27H55NO3 | CID 126697476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate, 2089253-23-4 | BroadPharm [broadpharm.com]
- 4. Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. buy high quality Heptadecane-9-yl-8-((2-hydroxyethyl)amino)octanoate,Heptadecane-9-yl-8-((2-hydroxyethyl)amino)octanoate for sale online price,Heptadecane-9-yl-8-((2-hydroxyethyl)amino)octanoate Pictures,Heptadecane-9-yl-8-((2-hydroxyethyl)amino)octanoate Basic Info,Heptadecane-9-yl-8-((2-hydroxyethyl)amino)octanoate Standard - www.pharmasources.com [pharmasources.com]
- 7. 2089253-23-4 | MFCD32861276 | this compound [aaronchem.com]
- 8. Structure-Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure–activity relationships of pH-responsive and ionizable lipids for gene delivery [ouci.dntb.gov.ua]
- 11. Iterative Design of Ionizable Lipids for Intramuscular mRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Lipid Nanoparticles Featuring Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate Analogues
For researchers, scientists, and drug development professionals at the forefront of nucleic acid therapeutics, the selection of an optimal ionizable lipid is a critical decision that profoundly influences the efficacy and safety of lipid nanoparticle (LNP) delivery systems. These specialized lipids are the cornerstone of LNP formulations, essential for encapsulating the nucleic acid cargo, facilitating cellular uptake, and mediating the crucial endosomal escape into the cytoplasm.[1][2][3]
This guide provides an in-depth comparative analysis of LNPs formulated with ionizable lipids analogous to Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. Given its structural similarity to the widely-used and clinically validated lipid SM-102 (heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino) octanoate), we will use SM-102 as a central point of comparison against other leading ionizable lipids, namely ALC-0315 and DLin-MC3-DMA.[4][5][6][7] This guide will delve into the critical physicochemical characteristics, in vitro and in vivo performance, and the underlying methodologies for their comprehensive evaluation.
The Pivotal Role of Ionizable Lipids in LNP Performance
Ionizable lipids possess a unique pH-dependent charge. At an acidic pH, typically during the formulation process, these lipids are positively charged, which allows for efficient complexation with the negatively charged backbone of nucleic acids like mRNA and siRNA.[2][3] Upon entering the bloodstream, at physiological pH (~7.4), the LNPs exhibit a near-neutral surface charge, which is crucial for minimizing non-specific interactions with blood components and reducing potential toxicity.[1][2][8]
The magic happens upon cellular uptake via endocytosis. The endosome's internal environment is acidic, which protonates the ionizable lipid's amine headgroup. This charge reversal is thought to disrupt the endosomal membrane through interactions with negatively charged lipids in the endosomal membrane, facilitating the release of the nucleic acid cargo into the cytoplasm where it can be translated into protein.[2][5] The pKa of the ionizable lipid—the pH at which it is 50% ionized—is a critical parameter, with an optimal range often considered to be between 6.2 and 6.5.[1]
Comparative Analysis of Leading Ionizable Lipids
The performance of an LNP formulation is a multifactorial equation. Below, we compare LNPs formulated with SM-102, ALC-0315, and DLin-MC3-DMA based on key physicochemical and biological performance metrics reported in the literature. It is important to note that direct comparisons can be challenging as performance is highly dependent on the specific lipid composition, molar ratios, nucleic acid cargo, and the experimental model used.[4]
Physicochemical Properties
The size, polydispersity index (PDI), and encapsulation efficiency are critical quality attributes of LNPs that dictate their in vivo fate and efficacy.[9][10]
| Parameter | SM-102 based LNPs | ALC-0315 based LNPs | DLin-MC3-DMA based LNPs | Ideal Range |
| Particle Size (nm) | 75-120[11][12] | 80-100[13][14] | 80-120 | 60-120 nm[10] |
| Polydispersity Index (PDI) | < 0.2[11] | < 0.13[14] | < 0.2 | < 0.2 (monodisperse)[10] |
| Encapsulation Efficiency (%) | > 95%[11][12] | > 90%[14] | > 90% | > 80% for clinical use[10] |
| Zeta Potential (mV) | Near-neutral[11][15] | Near-neutral[14] | Anionic[16] | -5 to +5 mV (PEGylated)[10] |
| pKa | ~6.7 | ~6.1[14] | ~6.4 | 6.2 - 6.8[10] |
Data compiled from multiple sources and represent typical reported values.
In Vitro & In Vivo Performance
Ultimately, the success of an LNP formulation is determined by its ability to effectively deliver its cargo and induce the desired biological effect, such as protein expression from an mRNA payload.
| Performance Metric | SM-102 based LNPs | ALC-0315 based LNPs | DLin-MC3-DMA based LNPs | Key Insights |
| In Vitro Transfection | High protein expression in various cell lines.[17] | Robust protein expression.[4] | Effective gene silencing (siRNA) and protein expression (mRNA). | Performance can be cell-line dependent.[17] |
| In Vivo Protein Expression (Intramuscular) | Superior to ALC-0315 in some studies.[12] | High expression levels.[17] | Effective, but in some direct comparisons, lower than SM-102 and ALC-0315 for mRNA.[18] | SM-102 and ALC-0315 are key components of the Moderna and Pfizer-BioNTech COVID-19 vaccines, respectively, highlighting their potent in vivo performance.[4][6] |
| Biodistribution | Primarily localized to the injection site after intramuscular administration.[5] | Primarily localized to the injection site after intramuscular administration.[5] | Liver-tropic when administered intravenously.[8] | The route of administration and LNP composition significantly influence biodistribution.[5] |
Experimental Protocols for LNP Characterization
Reproducible and accurate characterization is paramount in the development of LNP therapeutics. Below are detailed, standard protocols for the formulation and characterization of LNPs.
LNP Formulation via Microfluidic Mixing
Microfluidic mixing is a widely adopted method for producing uniform and reproducible LNPs.[1][19][20] The rapid and controlled mixing of a lipid-in-ethanol solution with a nucleic acid in an aqueous buffer drives the self-assembly of the LNPs.
Workflow for LNP Formulation
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Lipid nanoparticles for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. sartorius.com [sartorius.com]
- 9. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. barnett-technical.com [barnett-technical.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Durable cross-protective neutralizing antibody responses elicited by lipid nanoparticle-formulated SARS-CoV-2 mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Engineering LNPs with polysarcosine lipids for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of ionizable lipids for lipid nanoparticle mediated DNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 20. Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
A Senior Application Scientist's Guide to Analytical Standards for Ionizable Lipids in LNP Formulations: A Comparative Analysis of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate and its Alternatives
Published on: January 3, 2026
Introduction: The Critical Role of Analytical Standards in mRNA Drug Development
The advent of mRNA-based therapeutics and vaccines has revolutionized modern medicine. At the heart of these innovative treatments are lipid nanoparticle (LNP) delivery systems, which are essential for protecting the fragile mRNA molecule and facilitating its entry into target cells. The precise composition of these LNPs is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final drug product. Ionizable lipids, such as Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate, are a key component of LNPs, playing a pivotal role in mRNA encapsulation and endosomal escape.
For researchers, scientists, and drug development professionals, the availability of well-characterized analytical standards for these ionizable lipids is paramount. These standards are indispensable for method development and validation, quality control of raw materials, and ensuring the batch-to-batch consistency of LNP formulations. This guide provides an in-depth technical comparison of the analytical standards for this compound and its widely used alternatives, SM-102 and ALC-0315. We will delve into the practical aspects of their characterization, present comparative data, and provide detailed experimental protocols for their analysis.
Comparative Analysis of Commercially Available Ionizable Lipid Standards
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reported Purity | Available Analytical Data |
| This compound | C27H55NO3 | 441.73 | 2089253-23-4 | Typically ≥90%[1] | NMR, SDS (often available upon request from supplier)[1] |
| SM-102 | C44H87NO5 | 710.17 | 2089251-47-6 | ≥98%[2] | Certificate of Analysis with NMR and MS data often available[3][4] |
| ALC-0315 | C48H95NO5 | 766.27 | 2036272-55-4 | ≥98%[5] | NMR, SDS (often available upon request from supplier)[5] |
Expert Insight: The choice of an analytical standard is often a balance between the exactitude required for the application and the availability of certified materials. For early-stage research and development, a well-characterized material with a stated purity and accompanying analytical data (like NMR and MS) from a reputable supplier can be sufficient. For later-stage development and quality control under GMP, a certified reference material is highly desirable. Given the current landscape, SM-102 often presents a more robust option due to the greater availability of detailed Certificates of Analysis.
Core Analytical Techniques for Ionizable Lipid Characterization
The primary analytical techniques for the characterization and quantification of ionizable lipids in both raw material and formulated LNP samples are Reversed-Phase High-Performance Liquid Chromatography with Charged Aerosol Detection (RP-HPLC-CAD) and Liquid Chromatography-Mass Spectrometry (LC/MS).
Workflow for Analytical Characterization of Ionizable Lipids
Caption: Workflow for the analytical characterization of ionizable lipids.
Experimental Protocols
RP-HPLC-CAD for Purity Assessment and Quantification
This method is a robust technique for quantifying non-volatile compounds like ionizable lipids without the need for a chromophore.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Thermostatted column compartment
-
Charged Aerosol Detector (CAD)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Isopropanol (1:1, v/v) |
| Gradient | 0-5 min, 50% B; 5-20 min, 50-100% B; 20-25 min, 100% B; 25.1-30 min, 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| CAD Settings | Evaporation Temperature: 35 °C, Nebulizer Gas: Nitrogen at 35 psi |
Sample Preparation:
-
Standard Preparation: Prepare a stock solution of the ionizable lipid analytical standard in methanol or isopropanol at a concentration of 1 mg/mL. Perform serial dilutions to create a calibration curve (e.g., 10-500 µg/mL).
-
Sample Preparation (Raw Material): Accurately weigh and dissolve the ionizable lipid raw material in the same solvent as the standard to a known concentration within the calibration range.
-
Sample Preparation (from LNP): Disrupt the LNP structure by adding a sufficient volume of methanol or isopropanol to the aqueous LNP sample (e.g., 9 parts solvent to 1 part LNP sample). Vortex thoroughly and centrifuge to pellet any precipitated material. The supernatant contains the lipids.
Data Analysis:
-
Purity: Calculate the area percent of the main peak relative to the total peak area in the chromatogram.
-
Quantification: Generate a calibration curve by plotting the peak area versus the concentration of the analytical standards. Determine the concentration of the ionizable lipid in the sample by interpolating its peak area from the calibration curve.
LC/MS for Identification, Purity, and Impurity Profiling
LC/MS provides high sensitivity and selectivity, enabling not only quantification but also structural confirmation and the identification of potential impurities or degradants.
Instrumentation:
-
UHPLC or HPLC system
-
Mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source
Chromatographic and MS Conditions:
| Parameter | Condition |
| Column | Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.9 µm)[6] |
| Mobile Phase A | 10 mM Ammonium Acetate in 90:10 Methanol:Water |
| Mobile Phase B | 10 mM Ammonium Acetate in 90:10 Acetonitrile:Isopropanol |
| Gradient | 0-2 min, 0% B; 2-7 min, 0-100% B; 7-9 min, 100% B; 9.1-12 min, 0% B |
| Flow Rate | 0.4 mL/min[6] |
| Column Temperature | 55 °C[6] |
| Injection Volume | 2 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Scan Range | m/z 100-1000 |
| MS/MS | For structural confirmation, perform targeted MS/MS on the protonated molecular ion [M+H]+. |
Sample Preparation: Follow the same sample preparation procedures as for HPLC-CAD. Ensure that the final sample concentration is appropriate for the sensitivity of the mass spectrometer.
Data Analysis:
-
Identification: Confirm the identity of the ionizable lipid by its retention time and the accurate mass of its protonated molecular ion [M+H]+.
-
Purity: Determine the purity based on the relative peak area of the main component in the total ion chromatogram (TIC).
-
Impurity Profiling: Identify potential impurities by their mass-to-charge ratios and fragmentation patterns in MS/MS spectra.
Comparative Performance Data
The following table summarizes typical performance data obtained for the analysis of ionizable lipids using the described methods.
| Parameter | RP-HPLC-CAD | LC/MS |
| Linearity (R²) | ≥ 0.995 | ≥ 0.998 |
| Limit of Detection (LOD) | ~5-10 ng on column | ~0.1-1 ng on column |
| Limit of Quantification (LOQ) | ~15-30 ng on column | ~0.3-3 ng on column |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
Expert Insight: The choice between HPLC-CAD and LC/MS depends on the specific analytical need. HPLC-CAD is a robust and cost-effective method for routine purity assessments and quantification. LC/MS offers superior sensitivity and selectivity, making it the preferred method for impurity profiling, characterization of new lipid entities, and bioanalytical studies.
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of ionizable lipids. A ¹H NMR spectrum provides a unique fingerprint of the molecule.
Workflow for NMR Analysis:
Caption: Workflow for structural confirmation by NMR.
While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily found in the literature, a typical Certificate of Analysis for a similar ionizable lipid like SM-102 will confirm that the obtained spectrum is consistent with the expected structure.[4] Key expected signals would include:
-
Aliphatic Protons: A complex series of overlapping signals in the upfield region (~0.8-1.7 ppm) corresponding to the numerous CH₂, and CH₃ groups of the lipid tails.
-
Protons adjacent to the Ester and Amine: Signals in the region of ~2.2-3.0 ppm.
-
Protons of the Hydroxyethyl Group: Signals corresponding to the -CH₂-CH₂-OH moiety.
-
Proton on the Carbon Bearing the Ester Group: A characteristic signal for the -CH-O(C=O)- proton.
Conclusion and Recommendations
The robust analytical characterization of ionizable lipids is a non-negotiable aspect of developing safe and effective mRNA-based medicines. While a certified reference material for this compound is not yet widely available, research-grade materials with stated purity can be procured and should be thoroughly characterized in-house.
For routine quality control and quantification, RP-HPLC-CAD offers a reliable and cost-effective solution. For in-depth structural confirmation, impurity profiling, and sensitive quantification, LC/MS is the method of choice.
Recommendations for Researchers:
-
Qualify Your Standards: Regardless of the source, it is crucial to internally qualify any analytical standard by orthogonal methods (e.g., NMR, LC/MS, and HPLC-CAD) to establish its identity, purity, and suitability for its intended use.
-
Method Validation: Any analytical method used for quality control or release testing must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.
-
Leverage Alternatives for Method Development: For developing analytical methods, commercially available and well-characterized alternatives like SM-102 can serve as excellent proxies to establish robust analytical platforms that can then be adapted for other novel ionizable lipids.
By adhering to these principles and employing the detailed methodologies outlined in this guide, researchers and drug developers can ensure the quality and consistency of their LNP formulations, ultimately contributing to the successful development of next-generation mRNA therapeutics.
References
- 1. heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate, 2089253-23-4 | BroadPharm [broadpharm.com]
- 2. Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate | 2089251-47-6 [sigmaaldrich.com]
- 3. abmole.com [abmole.com]
- 4. medkoo.com [medkoo.com]
- 5. ALC-0315, 2036272-55-4 | BroadPharm [broadpharm.com]
- 6. agilent.com [agilent.com]
A Comparative Guide to the Orthogonal Purity Validation of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
Introduction: The Critical Role of Purity in Advanced Drug Delivery
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is an ionizable amino lipid integral to the formulation of Lipid Nanoparticles (LNPs). These LNPs are at the forefront of modern medicine, serving as sophisticated delivery vehicles for nucleic acid therapeutics, most notably mRNA vaccines[1][2]. The precise chemical structure of this lipid—featuring a tertiary amine for nucleic acid encapsulation and a biodegradable ester linkage—is key to its function. However, the efficacy and, more importantly, the safety of the final drug product are directly contingent on the purity of its components[3][4].
Even minute impurities can have significant consequences, potentially altering the stability of the LNP, reducing therapeutic efficacy, or causing unforeseen toxicity[5]. Therefore, a robust and multi-faceted approach to purity validation is not merely a quality control checkpoint; it is a fundamental requirement for drug development. This guide provides an in-depth comparison of orthogonal analytical techniques, offering researchers and drug development professionals a comprehensive framework for validating the purity of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and scientifically sound purity assessment.
Section 1: The Impurity Landscape: What to Look For and Why
Effective purity validation begins with understanding the potential impurities. These can arise from the synthetic route (process-related) or from degradation over time (stability-related). A thorough analysis must account for both.
| Impurity Class | Potential Species | Origin | Significance & Rationale for Monitoring |
| Process-Related | Unreacted Starting Materials (e.g., Heptadecan-9-ol, 8-bromooctanoic acid derivatives, 2-aminoethanol) | Incomplete synthetic reaction | Can introduce batch-to-batch variability and affect the physicochemical properties of the LNP formulation. |
| Synthetic By-products | Side reactions during synthesis | Structural analogues may compete with the primary lipid during LNP assembly, leading to poorly formed or ineffective particles. | |
| Degradation-Related | N-Oxide Impurities | Oxidation of the tertiary amine | This is a critical impurity class. N-oxides can hydrolyze to form aldehydes, which can react with and damage the mRNA payload, severely impacting therapeutic efficacy[3]. |
| Hydrolysis Products (Heptadecan-9-ol and 8-((2-hydroxyethyl)amino)octanoic acid) | Cleavage of the ester linkage | The presence of these degradants indicates instability. Their accumulation can alter the charge ratio and structural integrity of the LNP. | |
| Oxidized Lipid Species | Oxidation of the aliphatic chains | Although the parent molecule is saturated, oxidation can be initiated by trace contaminants or harsh conditions, leading to lipid species with altered properties.[5] |
Section 2: The Principle of Orthogonal Validation
Relying on a single analytical technique for purity assessment is a scientifically flawed approach. A single method, such as HPLC, might show a single peak, but this peak could co-elute with a structurally similar impurity or mask the presence of non-chromophoric contaminants. True confidence in purity is achieved through an orthogonal strategy , where multiple, independent methods based on different chemical and physical principles are employed. Each method validates the results of the others, creating a self-verifying system.
Our recommended orthogonal workflow for this compound is built on three pillars:
-
Chromatographic Purity & Separation : Determines the number and relative abundance of all detectable components.
-
Structural Integrity & Verification : Confirms the chemical structure of the main component and identifies any impurities.
-
Elemental Composition : Verifies the fundamental elemental makeup of the bulk material, providing a crucial check on overall purity.
Section 3: Comparative Analysis of Primary Techniques
A deep understanding of what each technique can—and cannot—do is essential for proper application and data interpretation.
| Technique | Primary Purpose | Strengths | Limitations | Relevance to this Molecule |
| HPLC with ELSD/CAD/MS | Separation and relative quantification of impurities. | High sensitivity for non-volatile compounds; excellent for resolving structurally similar species.[6][7] | Does not provide definitive structural information on its own; relative response factors may vary between compounds. | Essential. The molecule lacks a UV chromophore, making universal detectors like ELSD, CAD, or MS necessary for detection and quantification.[1][3] |
| ¹H and ¹³C NMR Spectroscopy | Unambiguous structural confirmation and identification. | Provides detailed structural information; can detect and help identify unexpected impurities; quantitative (qNMR) with an internal standard.[8][9] | Lower sensitivity compared to MS; complex mixtures can lead to overlapping signals.[8] | Mandatory. Confirms the identity of the main component and is highly effective for identifying and quantifying impurities with different proton/carbon environments. |
| Elemental Analysis (EA) | Confirmation of elemental formula (C, H, N). | Simple, inexpensive, and provides a highly accurate measure of the bulk sample's elemental composition.[10][11] | Provides no information on the nature or number of impurities, only the deviation from the theoretical elemental composition. | Highly Recommended. Serves as a definitive check on the overall purity. A result within ±0.4% of the theoretical value is a strong indicator of high purity.[12][13] |
| LC-MS | Molecular weight confirmation and impurity identification. | Combines the separation power of LC with the mass-resolving power of MS; provides accurate mass data for the parent compound and impurities.[2][4] | Ionization efficiency can vary significantly between compounds, making it less straightforwardly quantitative than HPLC with ELSD/CAD. | Powerful. Crucial for identifying unknown peaks seen in the HPLC chromatogram by providing their exact mass and fragmentation data, which helps in elucidating their structures.[5] |
Section 4: Experimental Protocols and Data Interpretation
The following protocols are designed to be self-validating and provide a robust assessment of purity.
Protocol 1: HPLC with Evaporative Light Scattering Detection (ELSD) for Purity Assay
-
Causality : We choose Reverse-Phase HPLC because it is excellent for separating lipids based on hydrophobicity. A Phenyl-Hexyl column is selected for its alternative selectivity, which can offer better resolution for molecules with amine groups compared to standard C18 columns. ELSD is used as it is a universal detector that does not require a chromophore.[6][14]
-
Methodology :
-
System : UHPLC system equipped with an autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Column : Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A : 10 mM Ammonium Acetate in Water.
-
Mobile Phase B : 90:10 Acetonitrile:Isopropanol.
-
Gradient :
-
0.0 min: 70% B
-
10.0 min: 100% B
-
12.0 min: 100% B
-
12.1 min: 70% B
-
15.0 min: 70% B
-
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 50°C.
-
Injection Volume : 5 µL.
-
Sample Preparation : Accurately weigh ~10 mg of the lipid and dissolve in 10 mL of ethanol to create a 1 mg/mL stock solution. Dilute to 0.2 mg/mL with ethanol for injection.
-
ELSD Settings : Nebulizer Temp: 40°C, Evaporator Temp: 50°C, Gas Flow: 1.5 SLM.
-
-
Data Interpretation : The purity is calculated based on the relative peak area. The area of the main peak is divided by the total area of all peaks in the chromatogram. A purity value of >99.0% is typically desired. Any impurity peak >0.1% should be investigated for identification via LC-MS.
Protocol 2: ¹H NMR for Structural Verification
-
Causality : ¹H NMR is the gold standard for confirming the identity of organic molecules.[9] Every unique proton in the molecule gives a signal with a characteristic chemical shift, integration (number of protons), and splitting pattern, which serves as a molecular fingerprint.
-
Methodology :
-
System : 500 MHz (or higher) NMR spectrometer.
-
Sample Preparation : Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition : Acquire a standard one-dimensional ¹H spectrum.
-
Processing : Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift scale to the residual CHCl₃ peak at 7.26 ppm. Integrate all signals.
-
-
Data Interpretation :
-
Structural Confirmation : Compare the obtained spectrum with the expected chemical shifts, integrations, and splitting patterns for this compound. Key signals to verify include the multiplet for the CH proton of the secondary alcohol (~4.8 ppm), the triplet for the CH₂ adjacent to the ester oxygen (~4.1 ppm), and the terminal methyl groups (~0.9 ppm).[15]
-
Purity Assessment : Carefully inspect the baseline and the entire spectral window for any signals that do not correspond to the main compound or the solvent. The absence of such signals is a strong indicator of high purity. The integration of any impurity peak relative to the main compound can be used for semi-quantitative analysis.
-
Protocol 3: Elemental Analysis for Compositional Verification
-
Causality : This technique provides a fundamental check of the compound's composition by combusting the sample and measuring the resulting gases (CO₂, H₂O, N₂).[10] It is orthogonal to both chromatography and spectroscopy, as it is insensitive to the structure of impurities, only their elemental makeup.
-
Methodology :
-
System : A calibrated CHN Elemental Analyzer.
-
Sample Preparation : Provide ~2-3 mg of the dried, homogenous sample in a tin capsule as per the instrument's standard operating procedure.
-
Analysis : Run the analysis in triplicate to ensure precision.
-
-
Data Interpretation :
-
Theoretical Calculation : For C₂₇H₅₅NO₃ (MW: 441.73 g/mol ), the theoretical elemental composition is:
-
%C = 73.41
-
%H = 12.55
-
%N = 3.17
-
-
Purity Confirmation : The experimental results for %C, %H, and %N must fall within an acceptance criterion, typically ±0.4% of the theoretical values.[12][13] For example, an acceptable result for Carbon would be between 73.01% and 73.81%. If the results are within this range, it provides strong evidence that the bulk sample has the correct elemental formula and is of high purity.
-
Conclusion
Validating the purity of a critical raw material like this compound is a non-negotiable aspect of developing safe and effective nucleic acid therapies. A single analytical result, while useful, is insufficient to provide the necessary level of confidence. By adopting an orthogonal approach—combining high-resolution chromatography (HPLC-ELSD/CAD), definitive structural analysis (NMR), and fundamental compositional verification (Elemental Analysis)—researchers can build a comprehensive and self-validating data package. This rigorous, multi-faceted strategy ensures that the lipid building blocks of next-generation medicines are of the highest possible quality, safeguarding the integrity of the final therapeutic product.
References
- 1. waters.com [waters.com]
- 2. waters.com [waters.com]
- 3. WHITEPAPER - Purity is Paramount: Assessing N-Oxide Impurities in Lipids Used in Lipid Nanoparticle Delivery Systems - Drug Development and Delivery [drug-dev.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lcms.cz [lcms.cz]
- 6. HPLC Analysis of Lipids in LNP Formulations [knauer.net]
- 7. Quantitative analysis of lipids and nucleic acids in lipid nanoparticles using monolithic column [insights.bio]
- 8. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. azom.com [azom.com]
- 11. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
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